molecular formula C7H8N2O4 B13094757 2,4-Dimethoxy-3-nitropyridine CAS No. 18677-44-6

2,4-Dimethoxy-3-nitropyridine

Cat. No.: B13094757
CAS No.: 18677-44-6
M. Wt: 184.15 g/mol
InChI Key: VCQKGKKVBWEFGJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-nitropyridine ( 18677-44-6) is a nitropyridine derivative with a molecular formula of C7H8N2O4 and a molecular weight of 184.15 g/mol . This compound serves as a versatile chemical building block and synthetic intermediate in organic chemistry and drug discovery research. The methoxy and nitro functional groups on the pyridine ring make it a valuable substrate for nucleophilic aromatic substitution and other reactions used to create more complex molecular architectures. As a key intermediate, it is primarily used in the research and development of pharmaceuticals and agrochemicals . The product requires cold-chain transportation to ensure stability . This product is intended for laboratory research purposes only and is not classified as a drug or for any form of human or veterinary use.

Properties

CAS No.

18677-44-6

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2,4-dimethoxy-3-nitropyridine

InChI

InChI=1S/C7H8N2O4/c1-12-5-3-4-8-7(13-2)6(5)9(10)11/h3-4H,1-2H3

InChI Key

VCQKGKKVBWEFGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Mechanistic Synthesis of 2,4-Dimethoxy-3-nitropyridine: A Core Intermediate in APJ Receptor Modulator Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized heterocyclic building blocks. 2,4-Dimethoxy-3-nitropyridine (CAS: 18677-44-6) serves as a critical synthetic intermediate in the development of novel pharmacological agents, particularly those targeting the apelin (APJ) receptor[1]. The precise arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group on the pyridine core allows for downstream reduction to 2,4-dimethoxypyridin-3-amine, a key pharmacophore element[1]. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and its vital role in developing treatments for cardiopulmonary disorders such as pulmonary arterial hypertension (PAH) and heart failure[1].

Structural and Physicochemical Profiling

The chemical structure of this compound features a pyridine ring substituted at the 2- and 4-positions with methoxy (-OCH3) groups, and at the 3-position with a nitro (-NO2) group[2].

  • Electronic Effects: The pyridine nitrogen inherently withdraws electron density from the ring. The nitro group at position 3 further depletes electron density, making the adjacent positions highly electrophilic. This electronic environment is what makes the precursor, 2,4-dichloro-3-nitropyridine, exceptionally susceptible to nucleophilic aromatic substitution (SNAr)[1].

  • Steric Considerations: The methoxy groups provide moderate steric bulk but are primarily valued for their ability to act as hydrogen bond acceptors in the final drug target's binding pocket.

Table 1: Physicochemical and Reaction Metrics
ParameterStarting MaterialIntermediateFinal Amine
Chemical Name 2,4-Dichloro-3-nitropyridineThis compound2,4-Dimethoxypyridin-3-amine
CAS Number 5975-12-2[3]18677-44-6[2]217096-31-6[4]
Molecular Formula C5H2Cl2N2O2C7H8N2O4C7H10N2O2
Molecular Weight 192.99 g/mol 184.15 g/mol 154.17 g/mol
Physical State SolidLight Yellow SolidGray Solid
Reaction Yield N/A94%99%
Role in Synthesis Electrophilic CoreStable IntermediateNucleophilic Building Block

Mechanistic Synthesis Workflow

The synthesis of 2,4-dimethoxypyridin-3-amine from 2,4-dichloro-3-nitropyridine is a highly efficient, two-step process characterized by excellent yields and scalable conditions[1].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The transformation begins with the displacement of two chloride leaving groups by methoxide nucleophiles.

  • Causality & Logic: The reaction is initiated at 0°C to control the highly exothermic first substitution. The chloride at the 4-position is typically displaced first due to the strong para-activating effect of the nitro group combined with the activating effect of the pyridine nitrogen. Once the first methoxy group is installed, its electron-donating nature slightly deactivates the ring. Therefore, the reaction is heated to 60°C to provide the necessary activation energy to drive the second substitution at the 2-position to completion[1]. The use of 3.0 equivalents of NaOMe ensures full conversion.

Step 2: Catalytic Hydrogenation

The intermediate this compound is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine.

  • Causality & Logic: Using 10% Palladium on Carbon (Pd/C) under 50 psi of hydrogen gas at room temperature is a highly selective method[1]. It efficiently reduces the -NO2 group without risking the hydrogenolysis of the methoxy groups or the over-reduction of the aromatic pyridine ring. The resulting 2,4-dimethoxypyridin-3-amine is obtained in near-quantitative yield (99%)[1].

Synthesis SM 2,4-Dichloro-3-nitropyridine CAS: 5975-12-2 Step1 Nucleophilic Aromatic Substitution (SNAr) NaOMe (3.0 eq), MeOH, 0°C to 60°C, 2h SM->Step1 Intermediate This compound CAS: 18677-44-6 | Yield: 94% Step1->Intermediate Displaces -Cl with -OMe Step2 Catalytic Hydrogenation H2 (50 psi), 10% Pd/C, MeOH, rt, overnight Intermediate->Step2 Product 2,4-Dimethoxypyridin-3-amine CAS: 217096-31-6 | Yield: 99% Step2->Product Reduces -NO2 to -NH2

Caption: Two-step synthetic workflow from 2,4-dichloro-3-nitropyridine to 2,4-dimethoxypyridin-3-amine.

Application in Drug Development: Targeting the APJ Receptor

The synthesized 2,4-dimethoxypyridin-3-amine is not an end-product but a foundational building block for complex heterocyclic therapeutics. Specifically, it is utilized to synthesize potent agonists for the apelin receptor (APJ/APLNR)[1].

The APJ receptor is a G protein-coupled receptor (GPCR) heavily implicated in cardiovascular homeostasis[1]. In conditions like Pulmonary Arterial Hypertension (PAH)—characterized by vascular remodeling and cellular proliferation in pulmonary arterioles—APJ agonists can induce vasodilation and reduce atrial pressure[1].

Modern drug development aims for "biased agonism" at the APJ receptor. The goal is to selectively activate the G-protein signaling pathway (which provides the therapeutic benefits of enhanced cardiac output) while minimizing β-arrestin recruitment, which is often associated with tachyphylaxis and cardiac hypertrophy[1]. The 2,4-dimethoxypyridine moiety provides critical steric and electronic interactions within the APJ binding pocket to facilitate this biased agonism.

APJ_Signaling Ligand APJ Agonist (2,4-Dimethoxypyridine derived) Receptor APJ Receptor (APLNR) (GPCR) Ligand->Receptor Binds & Activates G_Protein G-protein Pathway (Gαi/o Activation) Receptor->G_Protein Biased Agonism Arrestin β-Arrestin Pathway (Minimized/Avoided) Receptor->Arrestin Reduced Activation Effect1 Vasodilation & Reduced Atrial Pressure G_Protein->Effect1 Effect2 Reduced Cardiac Hypertrophy Arrestin->Effect2 Outcome Therapeutic Efficacy (PAH & Heart Failure) Effect1->Outcome Effect2->Outcome

Caption: Biased APJ receptor signaling pathway targeted by 2,4-dimethoxypyridine-derived agonists.

Self-Validating Experimental Protocols

The following methodologies detail the exact, self-validating protocols required to synthesize and isolate these compounds. The protocols are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility[1].

Protocol A: Synthesis of this compound
  • Preparation: Dissolve 2,4-dichloro-3-nitropyridine (10 g, 51.8 mmol, 1.0 equiv) in anhydrous methanol (MeOH).

  • Temperature Control: Cool the solution to 0°C using an ice bath to prevent thermal runaway during the initial exothermic substitution.

  • Nucleophilic Addition: Dropwise, add a sodium methoxide solution (2 mol/L in MeOH, 78 mL, 155.4 mmol, 3.0 equiv)[1]. Validation Check: The solution should change color, indicating the formation of the intermediate.

  • Heating: Remove the ice bath and heat the reaction mixture to 60°C. Stir continuously for 2 hours to ensure complete bis-substitution[1].

  • Quenching & Extraction: Pour the reaction solution onto crushed ice. Extract the resulting aqueous mixture with Ethyl Acetate (EtOAc) (3 x 100 mL)[1].

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). Concentrate in vacuo.

  • Analytical Validation: The product should be a light yellow solid (approx. 9.0 g, 94% yield). Confirm identity via LC-MS: expected mass-to-charge ratio m/z 185.0 (M+H)+[1].

Protocol B: Synthesis of 2,4-Dimethoxypyridin-3-amine
  • Preparation: Dissolve the crude this compound (9.0 g, 48.6 mmol, 1.0 equiv) in MeOH[1].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.8 g) to the solution[1]. Safety Note: Pd/C is pyrophoric; handle under an inert atmosphere before introducing hydrogen.

  • Hydrogenation: Place the mixture in a pressure vessel and stir overnight at room temperature under a 50 psi hydrogen (H2) atmosphere[1].

  • Filtration: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Swash the filter cake thoroughly with MeOH (3 x 50 mL) to ensure full product recovery[1].

  • Isolation: Concentrate the filtrate in vacuo to yield 2,4-dimethoxypyridin-3-amine as a gray solid (approx. 7.5 g, 99% yield)[1]. The crude product is typically of sufficient purity for downstream coupling reactions.

Conclusion

This compound is a highly valuable synthetic intermediate characterized by its robust reactivity profile. The logical progression from a dichloro-precursor via SNAr, followed by a clean catalytic hydrogenation, yields 2,4-dimethoxypyridin-3-amine with exceptional efficiency. This amine is indispensable for constructing advanced pharmacophores, particularly biased agonists for the APJ receptor, offering promising therapeutic avenues for severe cardiopulmonary diseases.

References

  • Title: WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity Source: Google Patents URL
  • Title: 5975-12-2 | 2,4-Dichloro-3-nitropyridine Source: ChemScene URL
  • Title: 18677-44-6 | this compound Source: BLDpharm URL
  • Title: 217096-31-6 | 2,4-Dimethoxypyridin-3-amine Source: Ambeed URL

Sources

Safety data sheet (SDS) for 3-nitro-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 3-Nitro-2,4-dimethoxypyridine

Executive Summary

3-Nitro-2,4-dimethoxypyridine (CAS: 18677-44-6) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of 2,4-dimethoxypyridin-3-amine , a precursor for APJ receptor modulators and other bioactive scaffolds.[1][2][3][4]

As a Senior Application Scientist, I emphasize that while this compound shares the general toxicity profile of nitropyridines (irritant, potentially harmful if swallowed), its primary safety criticality lies in its downstream processing . The nitro group renders it susceptible to energetic decomposition under high heat and requires rigorous safety controls during catalytic hydrogenation—the most common application of this material.

This guide moves beyond standard compliance, offering a self-validating safety protocol for researchers handling this intermediate in drug discovery workflows.

Chemical Identity & Physicochemical Profiling

PropertyData
Chemical Name 3-Nitro-2,4-dimethoxypyridine
CAS Number 18677-44-6
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Physical State Solid (Crystalline powder, typically yellow/pale orange)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[3]
Key Functional Groups Nitro (-NO₂), Methoxy (-OCH₃), Pyridine Ring

Hazard Identification & Toxicology (Structure-Activity Relationship)

Scientific Rationale: Specific toxicological data for this isomer is limited in the public domain. The following classification is derived from Structure-Activity Relationships (SAR) with close analogs (e.g., 2,6-dimethoxy-3-nitropyridine and 4-methoxy-3-nitropyridine).

GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.

Critical Health Drivers
  • Nitropyridine Moiety: Nitro-aromatics are known methemoglobinemia inducers. While less potent than nitrobenzene, absorption through skin or inhalation should be treated as a systemic hypoxia risk.

  • Methoxy Substituents: These electron-donating groups generally lower the explosive potential compared to polynitro species but do not eliminate the risk of thermal decomposition at elevated temperatures (>150°C).

Safe Handling Protocols: The "Self-Validating" System

Expertise Pillar: Safety is not just PPE; it is process design. The following protocol focuses on the Hydrogenation of this compound, identified as its primary use case (reduction to amine).

A. Engineering Controls
  • Primary Containment: All weighing and solid handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Static Control: Use anti-static weighing boats. Pyridine derivatives can accumulate static charge, and while not highly volatile, the dust can be combustible.

B. Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm) – Tactile sensitivity.

    • Outer: Nitrile (0.11 mm) or Neoprene – Chemical barrier. Rationale: Pyridines penetrate latex rapidly; Nitrile offers >480 min breakthrough protection for solid handling.

  • Respiratory: If handling >10g outside a hood (not recommended), use a P3 (HEPA) particulate respirator.

C. Critical Workflow: Catalytic Hydrogenation (Reduction)

Context: Converting 3-nitro-2,4-dimethoxypyridine to the amine using Pd/C and H₂.

The Protocol:

  • Solvent Selection: Dissolve the nitro compound in Methanol (MeOH) before adding the catalyst.

    • Why: Adding dry Pd/C to a methanol-wet nitro compound prevents ignition of methanol vapors by the catalyst's pyrophoric nature.

  • Inerting: Purge the reaction vessel with Nitrogen (N₂) for 10 minutes before introducing Hydrogen.

    • Self-Validation Check: Oxygen sensor in the hood should remain stable; visual check of bubbling rate ensures positive pressure.

  • Exotherm Management: The reduction of the -NO₂ group is highly exothermic (~500 kJ/mol).

    • Control: Cool the vessel to 0-5°C during the initial H₂ introduction. Do not heat above 40°C until H₂ uptake plateaus.

Visualization: Risk Assessment Workflow

The following decision tree outlines the safety logic for processing this compound in a research setting.

SafetyWorkflow Start Start: 3-Nitro-2,4-dimethoxypyridine CheckState Check Physical State Start->CheckState DustRisk Is it a fine powder? CheckState->DustRisk Weighing Weigh in Fume Hood (Anti-static tools) DustRisk->Weighing Yes (Inhalation Risk) DustRisk->Weighing No (Standard) ReactionType Intended Reaction? Weighing->ReactionType Hydrogenation Reduction (-NO2 to -NH2) ReactionType->Hydrogenation Substitution Nucleophilic Substitution ReactionType->Substitution HydroSafety CRITICAL CONTROL: 1. Inert Atmosphere (N2) 2. Wet Catalyst (Pd/C) 3. Ice Bath (Exotherm) Hydrogenation->HydroSafety SubSafety Standard Organic Safety: Avoid strong acids (Potential Hydrolysis) Substitution->SubSafety Waste Disposal: Segregate from Oxidizers HydroSafety->Waste SubSafety->Waste

Figure 1: Operational safety decision tree for handling 3-nitro-2,4-dimethoxypyridine, highlighting the critical control points for hydrogenation reactions.

Storage & Stability

  • Storage Conditions: Store at 2-8°C (Refrigerated).

    • Causality: While the nitro group is stable at room temperature, the methoxy groups can undergo slow hydrolysis or oxidation over time, degrading purity. Refrigeration slows this kinetics.

  • Incompatibilities:

    • Strong Reducing Agents: (e.g., LiAlH₄, Hydrazine) – Risk of uncontrolled exotherm.

    • Strong Acids: Can hydrolyze the methoxy groups to pyridones.

    • Bases: Pyridine ring is electron-deficient; susceptible to nucleophilic attack.

Emergency Response

ScenarioResponse Protocol
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Note: Watch for signs of cyanosis (blue lips) due to potential methemoglobinemia.
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).
Fire Media: Water spray, Dry chemical, CO₂. Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide. Firefighters must wear SCBA.
Spill Dampen solid with water to prevent dust. Sweep up into a closed container. Do not use a vacuum cleaner unless explosion-proof.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18677-44-6, 2,4-Dimethoxy-3-nitropyridine. Retrieved from [Link]

  • Google Patents (2020).Compounds and compositions for treating conditions associated with APJ receptor activity (WO2020073011A1). (Describes the reduction of 3-nitro-2,4-dimethoxypyridine to the amine).

Sources

The Ascendant Role of 3-Nitropyridine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold, a cornerstone of medicinal chemistry, continues to yield novel therapeutic agents through strategic functionalization.[1][2] Among these, the 3-nitropyridine moiety has emerged as a critical pharmacophore, unlocking potent and selective activities across a spectrum of diseases. This technical guide provides an in-depth exploration of the therapeutic potential of 3-nitropyridine derivatives, offering field-proven insights into their mechanisms of action, synthesis, and evaluation in key therapeutic areas. We will delve into their established role as anticancer agents, their burgeoning potential in neurodegenerative and inflammatory disorders, and their promise in combating microbial infections.

Section 1: Anticancer Therapeutic Potential

3-Nitropyridine derivatives have demonstrated significant promise in oncology, primarily through their action as potent microtubule-targeting agents and kinase inhibitors.[3] These compounds have shown selectivity for rapidly dividing cancer cells while sparing healthy cells, a highly sought-after characteristic in cancer therapeutics.[3]

Mechanism of Action: Microtubule Destabilization

A significant class of 3-nitropyridine analogues exerts its anticancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[3] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

X-ray crystallography studies have revealed that certain 3-nitropyridine derivatives bind to the colchicine-site of tubulin, a pocket at the interface of the α- and β-tubulin subunits.[3] This binding prevents the conformational changes necessary for tubulin polymerization.[3]

Diagram: Mechanism of Action of Microtubule-Targeting 3-Nitropyridine Derivatives

cluster_0 Cancer Cell Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Assembly G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Compound 3-Nitropyridine Derivative Compound->Tubulin

Caption: 3-Nitropyridine derivatives bind to tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis.

In Vitro Efficacy of 3-Nitropyridine Analogues

The cytotoxic effects of 3-nitropyridine derivatives have been evaluated against a broad range of cancer cell lines. For instance, compounds like 4AZA2891 and 4AZA2996 have demonstrated potent cytotoxicity in the nanomolar range across various solid and hematological cancer cell lines, while showing significantly less effect on normal peripheral blood mononuclear cells (PBMCs) and lung fibroblasts.[3]

CompoundCancer Cell LineGI50 (nM)
4AZA2891 Colon (HT-29)<10
Leukemia (Jurkat)<10
Lung (A549)<10
4AZA2996 Colon (HT-29)<10
Leukemia (Jurkat)<10
Lung (A549)<10

Table 1: In vitro growth inhibitory activity (GI50) of representative 3-nitropyridine derivatives against various cancer cell lines. Data sourced from publicly available research.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is crucial for confirming the direct interaction of 3-nitropyridine derivatives with tubulin.

Objective: To measure the effect of a test compound on the polymerization of purified tubulin in vitro.

Principle: Tubulin polymerization into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 350 nm.[4]

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (3-nitropyridine derivative)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin to 10 mg/mL in ice-cold GTB.

    • Prepare a 10 mM stock solution of GTP.

    • Prepare serial dilutions of the test compound and controls.

  • Reaction Setup (on ice):

    • In each well, combine GTB, glycerol, GTP (final concentration 1 mM), and the test compound at various concentrations.

    • Add tubulin to a final concentration of 3 mg/mL.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60 minutes.[4]

  • Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Determine the maximum velocity (Vmax) of polymerization from the slope of the linear phase.

    • Calculate the percentage of inhibition relative to the vehicle control.

Section 2: Neuroprotective Potential in Neurodegenerative Diseases

The therapeutic reach of 3-nitropyridine derivatives is expanding into the realm of neurodegenerative diseases. Their ability to modulate key signaling pathways implicated in neuronal survival and inflammation suggests a promising future for this class of compounds in treating conditions like Alzheimer's and Parkinson's disease.

Targeting Key Kinases in Neurodegeneration

Certain 3-nitropyridine derivatives have been identified as inhibitors of kinases that play a central role in the pathophysiology of neurodegenerative disorders.

  • Glycogen Synthase Kinase-3 (GSK-3): Overactivation of GSK-3 is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] Specific 3-nitropyridine derivatives have been synthesized to inhibit GSK-3, thereby potentially preventing the formation of neurofibrillary tangles.[1][6] For example, 6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine has shown selective inhibition of GSK-3 alpha.[7]

  • Janus Kinase (JAK): The JAK-STAT signaling pathway is a critical regulator of inflammation. Chronic neuroinflammation is a key contributor to the progression of many neurodegenerative diseases.[8] 3-Nitropyridine-based compounds have been developed as potent inhibitors of JAK2, offering a potential therapeutic strategy to dampen neuroinflammatory responses.[1][6]

Diagram: Therapeutic Targeting of Kinases by 3-Nitropyridine Derivatives in Neurodegeneration

cluster_0 Neuronal Cell GSK3 GSK-3β Tau Tau Protein GSK3->Tau Hyperphosphorylation NFT Neurofibrillary Tangles Tau->NFT Degeneration Neuronal Degeneration NFT->Degeneration JAK2 JAK2 STAT STAT JAK2->STAT Phosphorylation Neuroinflammation Neuroinflammation STAT->Neuroinflammation Neuroinflammation->Degeneration Compound 3-Nitropyridine Derivative Compound->GSK3 Inhibition Compound->JAK2

Caption: 3-Nitropyridine derivatives can inhibit GSK-3β and JAK2, key kinases involved in neurodegeneration.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

This assay is essential for quantifying the inhibitory activity of 3-nitropyridine derivatives against GSK-3β.

Objective: To determine the IC50 value of a test compound against GSK-3β.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a specific substrate by GSK-3β. The remaining ATP is converted to a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human GSK-3β

  • GSK-3 substrate peptide

  • ATP

  • Kinase-Glo® Max reagent

  • Test compound

  • Positive control (e.g., CHIR99021)

  • Vehicle control (DMSO)

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control.

    • Prepare a solution of GSK-3β and substrate peptide in kinase assay buffer.

  • Reaction Setup:

    • Add the test compound or controls to the wells.

    • Add the GSK-3β/substrate mixture to all wells.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the plate at 30°C for 45 minutes.[9]

  • Signal Detection:

    • Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.[9]

    • Incubate at room temperature for 15 minutes.[9]

  • Data Acquisition:

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence ("blank" wells).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 3: Anti-inflammatory and Antimicrobial Applications

The versatile 3-nitropyridine scaffold also presents significant opportunities in the development of novel anti-inflammatory and antimicrobial agents.

Anti-inflammatory Properties

Derivatives of 3-hydroxypyridine and pyridine-4-one have shown notable anti-inflammatory effects.[10][11][12] The proposed mechanism for some of these compounds involves the chelation of iron, which is crucial for the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[13]

Objective: To assess the ability of a test compound to reduce acute inflammation.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[14]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing:

    • Randomly divide rats into groups (n=6 per group).

    • Administer the test compound, positive control, or vehicle orally or intraperitoneally.[13]

  • Induction of Edema:

    • One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[13]

  • Paw Volume Measurement:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[13]

  • Data Analysis:

    • Calculate the mean increase in paw volume for each group.

    • Determine the percentage of inhibition of edema compared to the vehicle control group.

Antimicrobial Activity

Various 3-nitropyridine derivatives have demonstrated efficacy against a range of bacterial and fungal strains.[2] The pyridine nucleus is a common scaffold in antimicrobial drugs, and the nitro group can enhance this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the antimicrobial potency of a compound.[1]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[15]

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity to determine the MIC.[15]

Materials:

  • Test compound

  • Standard antimicrobial agent (positive control)

  • Microorganism culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation:

    • Inoculate each well with the microbial suspension.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Section 4: Synthesis of Bioactive 3-Nitropyridine Derivatives

The synthesis of 3-nitropyridine derivatives often starts from commercially available substituted pyridines. The following is a general synthetic scheme for a class of 3-nitropyridine-based kinase inhibitors.

Diagram: General Synthetic Pathway for 3-Nitropyridine Kinase Inhibitors

Start 2-Chloro-5-methyl-3-nitropyridine Oxidation Oxidation Start->Oxidation CarboxylicAcid Carboxylic Acid Intermediate Oxidation->CarboxylicAcid NucleophilicSub Nucleophilic Substitution (Secondary Amine) CarboxylicAcid->NucleophilicSub AmineIntermediate Amine-Substituted Carboxylic Acid NucleophilicSub->AmineIntermediate Coupling Amide Coupling (Aromatic Amine, DCC) AmineIntermediate->Coupling FinalProduct 3-Nitropyridine Kinase Inhibitor Coupling->FinalProduct

Caption: A general synthetic route to 3-nitropyridine kinase inhibitors.

Experimental Protocol: Synthesis of 2-Anilino-3-nitropyridine Derivatives

This protocol describes a key step in the synthesis of many bioactive 3-nitropyridine compounds.

Objective: To synthesize 2-anilino-3-nitropyridine derivatives via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-3-nitropyridine

  • Substituted aniline

  • Ethylene glycol

  • Stannous chloride (for subsequent reduction)

  • Methanol (for subsequent reduction)

Procedure:

  • Coupling Reaction:

    • Heat a mixture of 2-chloro-3-nitropyridine and the desired substituted aniline in ethylene glycol.[16]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the 2-anilino-3-nitropyridine product.

  • Nitro Group Reduction (Optional):

    • To obtain the corresponding 3-amino derivative, reduce the nitro group using stannous chloride in refluxing methanol.[16]

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction to isolate the 2-anilino-pyridin-3-amine intermediate.

Conclusion

The 3-nitropyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. From potent microtubule inhibitors and selective kinase modulators in oncology to promising neuroprotective and anti-inflammatory compounds, the therapeutic potential of this chemical class is vast and continues to expand. The synthetic accessibility and the ability to fine-tune the biological activity through substitution make 3-nitropyridine derivatives a highly attractive area for further research and development. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and unlock the full therapeutic potential of this important class of molecules.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research. Available at: [Link]

  • Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology. Available at: [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Psychiatry. Available at: [Link]

  • Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage. Research Results in Pharmacology. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • BRAIN-PROTECTIVE ACTIVITY OF A NOVEL COMPOUND – A HYDROXYPYRIDINE DERIVATIVE. ResearchGate. Available at: [Link]

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). MilliporeSigma. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. ResearchGate. Available at: [Link]

  • GSK3β Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. Available at: [Link]

  • Process for preparation of nitropyridine derivatives. Google Patents.
  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. Molecules. Available at: [Link]

  • Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage. Semantic Scholar. Available at: [Link]

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain's Immune Response and Evaluate Novel Drug Candidates. Sygnature Discovery. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research. Available at: [Link]

  • Neuroinflammation. Scantox. Available at: [Link]

  • Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. MPI-CBG Publications. Available at: [Link]

  • GSK3-beta Active Kinase Datasheet, Lot.# W307-3. SignalChem. Available at: [Link]

  • Animal and cellular models of acute inflammation. NEUROFIT. Available at: [Link]

  • JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. NTNU Open. Available at: [Link]

  • Synthesis of 3-nitropyridine (III). ResearchGate. Available at: [Link]

  • ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2. Trepo. Available at: [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Journal of Pharmaceutical Research International. Available at: [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution Protocols for Methoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026


 and subsequent functionalization (displacement of methoxy groups).
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

Methoxypyridines are ubiquitous motifs in medicinal chemistry, serving as bioisosteres for phenyl rings and critical hydrogen-bond acceptors in kinase inhibitors and GPCR ligands. Their synthesis and functionalization rely heavily on Nucleophilic Aromatic Substitution (


).

However, the pyridine ring introduces unique electronic biases that distinguish these protocols from standard benzene chemistry. This guide provides two validated workflows:

  • The "Forward" Protocol: Synthesis of methoxypyridines from halopyridines (Displacement of Halide).

  • The "Reverse" Protocol: Utilization of the methoxy group as a leaving group for late-stage diversification (Displacement of Methoxide).

Mechanistic Grounding: The "Pyridine Trap"

To ensure reproducibility, one must understand the electronic causality of the pyridine ring. Unlike benzene, the nitrogen atom in pyridine acts as an intrinsic electron sink, pulling electron density away from the ring carbons.

Regioselectivity Rules
  • C2 and C4 Positions: Highly reactive toward nucleophiles. Attack at these positions generates a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization lowers the activation energy (

    
    ).
    
  • C3 Position: Kinetic "dead zone" for standard

    
    . Attack here places the negative charge on carbon atoms only, lacking the stabilization of the nitrogen. C3 substitution typically requires specialized catalysts (e.g., Pd-catalyzed Buchwald-Hartwig) rather than classical 
    
    
    
    .
Visualization of Electronic Stabilization

The following diagram illustrates why C2-chloropyridine reacts ~320x faster than chlorobenzene, while C3-chloropyridine remains inert.

SNAr_Mechanism cluster_legend Stability Factor Substrate 2-Chloropyridine (Substrate) Attack Nucleophilic Attack (Rate Determining) Substrate->Attack + NaOMe Intermediate Meisenheimer Complex (N-Stabilized Anion) Attack->Intermediate Transition State Product 2-Methoxypyridine (Product) Intermediate->Product - NaCl (Fast Elimination) Note Negative charge resides on Nitrogen (Stable)

Figure 1: The reaction pathway for C2-substitution, highlighting the critical nitrogen-stabilized intermediate.

Protocol A: Synthesis of 2-Methoxypyridine

Objective: High-yield conversion of 2-chloropyridine to 2-methoxypyridine.

Reagents & Equipment
  • Substrate: 2-Chloropyridine (1.0 equiv).

  • Nucleophile: Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.2 - 1.5 equiv).

  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate).

  • Equipment: Round-bottom flask, reflux condenser, nitrogen inlet, oil bath.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry the glassware and purge with Nitrogen (

      
      ). Moisture competes with methoxide, generating NaOH which can lead to hydrolysis (pyridone formation) rather than substitution.
      
  • Addition:

    • Charge the flask with 2-chloropyridine and anhydrous methanol.

    • Add the NaOMe solution dropwise at room temperature. Note: Exotherm is possible.

  • Reaction:

    • Heat the mixture to reflux (65°C) .

    • Time: 4–16 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane) or HPLC. The starting material (2-chloropyridine) is less polar than the product.

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Quench: Pour the mixture into ice-cold water (volume 3x of reaction solvent).

    • Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether (

      
      ) (3x).
      
    • Why? The product is an organic ether; the byproduct (NaCl) and excess NaOMe remain in the aqueous phase.

  • Purification:

    • Dry organics over

      
      , filter, and concentrate in vacuo.
      
    • Distillation: For high purity, vacuum distillation is recommended as methoxypyridines are volatile oils.

Quantitative Data: Leaving Group Comparison

The choice of halogen significantly impacts rate.

Substrate (2-X-pyridine)Relative Rate (

)
ConditionsNotes
2-Fluoropyridine ~32025°C, NaOEt/EtOHFastest due to high electronegativity of F stabilizing the transition state.
2-Chloropyridine 1Reflux, NaOEt/EtOHStandard industrial balance of cost/reactivity.
2-Bromopyridine ~0.8Reflux, NaOEt/EtOHSlower than Cl; steric bulk outweighs leaving group ability in

.

Protocol B: Functionalization via Methoxy Displacement

Objective: Using the methoxy group as a leaving group (Ipso-substitution) to install amines. Context: While OMe is a poor leaving group, it can be displaced under specific activation, a strategy often used in radiochemistry (


F labeling) or when the chloropyridine precursor is unstable.
The Activation Strategy

Direct displacement of OMe by amines is difficult. We utilize Lewis Acid Activation or Salt Additives to weaken the C-O bond.

Reagents
  • Substrate: 4-Methoxypyridine.[2][3]

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine).

  • Activator: Lithium Iodide (LiI) + Sodium Hydride (NaH) OR Refluxing in acidic media (HCl).

  • Solvent: DMF or DMAc (High boiling point polar aprotic).

Workflow (LiI/NaH Promoted)

Amination_Workflow Start Start: 4-Methoxypyridine Step1 1. Activation Add NaH (2.0 eq) + LiI (1.0 eq) in DMF Start->Step1 Step2 2. Nucleophile Addition Add Amine (1.5 eq) Step1->Step2 Step3 3. Heating 100-120°C for 12h Step2->Step3 Step4 4. Workup Quench with NH4Cl(aq) Extract EtOAc Step3->Step4 End Product: 4-Aminopyridine Step4->End

Figure 2: Workflow for the displacement of a methoxy group by an amine using Lithium Iodide as a promoter.

Mechanistic Note

Lithium Iodide (LiI) plays a dual role:

  • Coordination:

    
     coordinates to the pyridine nitrogen or the methoxy oxygen, increasing electrophilicity.
    
  • Nucleophilic assist: Iodide (

    
    ) can transiently attack the methyl group of the methoxy (demethylation pathway) or stabilize the transition state.
    

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in solvent.Use anhydrous MeOH; moisture generates

, leading to Pyridone (hydrolysis) instead of Methoxypyridine.
No Reaction (Protocol A) Substrate is 3-Chloropyridine.Check regiochemistry. 3-halo isomers do not undergo

under these conditions. Switch to Pd-catalysis.
Demethylation (Protocol B) Temperature too high (>150°C).Reduce temp. Excessive heat cleaves the ether to the pyridone (thermodynamic sink).
N-Oxide Formation Presence of peroxides/air.If using N-oxide activation, ensure controlled oxidation; otherwise, keep under

.

References

  • Regioselectivity of Pyridine Substitution : Nucleophilic aromatic substitution on pyridines regioselectively occurs at the 2- and 4- positions.[4][5]

    • Source:

  • Leaving Group Kinetics: 2-Fluoropyridine reacts 320 times faster than 2-chloropyridine in SNAr reactions.

    • Source:

  • Methoxy Displacement Protocol: Nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI).

    • Source:

  • General SNAr Mechanism: Detailed addition-elimination mechanism for chloropyridines with alkoxides.

    • Source:

Sources

Application Note: Catalytic Reduction of 2,4-Dimethoxy-3-nitropyridine to 3-Amino-2,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry. Specifically, 3-amino-2,4-dimethoxypyridine serves as a critical nucleophilic building block in the development of targeted therapeutics, most notably in the synthesis of APJ receptor agonists used to treat cardiovascular and metabolic diseases ()[1].

Reducing a nitro group on an electron-rich, multi-substituted pyridine ring presents unique chemoselectivity challenges. The methodology must efficiently reduce the nitro moiety without triggering unwanted side reactions such as pyridine ring hydrogenation or C–O bond hydrogenolysis of the methoxy groups. This guide details a highly optimized, quantitative (99% yield) catalytic hydrogenation protocol designed for scalability, safety, and operational simplicity[1].

Mechanistic Grounding & Causality

To move beyond simply following steps, a Senior Application Scientist must understand why specific conditions are selected. The reduction of a nitroarene to an arylamine via heterogeneous catalysis follows a stepwise pathway (adapted from the Haber mechanism).

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2, -H2O (Pd surface) Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 (Fast) Amine Arylamine (Ar-NH2) Hydroxylamine->Amine +H2, -H2O (Rate determining)

Stepwise reduction mechanism of nitroaromatics on a palladium catalyst surface.

Why Palladium on Carbon (Pd/C)?

While dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) can achieve this transformation, they generate massive amounts of heavy-metal sludge, creating severe downstream processing bottlenecks. Palladium on carbon (10% Pd/C) provides a clean, atom-economical alternative where the catalyst is easily removed via simple filtration[1].

Because the basic pyridine nitrogen can weakly coordinate to the palladium surface and potentially dampen catalytic turnover, a relatively high catalyst loading (20 wt% relative to the substrate) is employed. This ensures the reaction pushes rapidly through the rate-determining hydroxylamine-to-amine step, preventing the accumulation of reactive intermediates.

Data Presentation & Comparative Analysis

The following tables summarize the causality behind the experimental parameters and compare this protocol against legacy methods.

Table 1: Critical Process Parameters (CPPs) & Causality

ParameterOptimized ValueMechanistic Rationale
Catalyst 10% Pd/C (20 wt%)High surface area ensures rapid reduction; high loading overcomes potential catalyst poisoning by the pyridine nitrogen[1].
Solvent Methanol (MeOH)Excellent solubility profile; its protic nature stabilizes polar intermediates (nitroso/hydroxylamine) via hydrogen bonding.
Pressure 50 psi H₂Overcomes gas-liquid mass transfer limitations, ensuring a high concentration of dissolved hydrogen to drive the reaction to completion[1].
Temperature Ambient (20–25 °C)Prevents over-reduction (e.g., ring hydrogenation or methoxy cleavage) that often plagues high-temperature hydrogenations.

Table 2: Comparative Reduction Methodologies

MethodExpected YieldScalabilityEnvironmental ImpactWorkup Complexity
Pd/C, H₂ (50 psi) 99% Excellent Low (Green) Minimal (Filtration only)
Fe / NH₄Cl~70-85%ModerateHigh (Iron sludge)High (Emulsion breaking required)
SnCl₂ / HCl~80%PoorHigh (Toxic Tin waste)High (Heavy metal filtration)

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . Each phase includes built-in In-Process Controls (IPCs) to ensure the reaction is proceeding correctly before advancing to the next step.

Workflow A 2,4-Dimethoxy- 3-nitropyridine (9.0 g) B Dissolution (MeOH) A->B C Catalyst Addition (10% Pd/C, 1.8 g) B->C D Hydrogenation (50 psi H2, RT) C->D E Filtration (Remove Pd/C) D->E F Concentration (in vacuo) E->F G 3-Amino-2,4- dimethoxypyridine (7.5 g, 99%) F->G

Workflow for the catalytic hydrogenation of 2,4-dimethoxy-3-nitropyridine.

Reagents & Equipment
  • Starting Material: this compound (9.0 g, 48.6 mmol, 1.0 equiv)[1]

  • Catalyst: 10% Palladium on Carbon (1.8 g, 20 wt%)[1]

  • Solvent: Methanol (MeOH), HPLC grade

  • Equipment: Parr Shaker Hydrogenator (or equivalent pressure vessel), Celite® pad, Rotary Evaporator.

Step-by-Step Execution

Step 1: Reaction Setup & Dissolution

  • Transfer this compound (9.0 g) into a clean, dry pressure vessel.

  • Add sufficient Methanol (MeOH) to completely dissolve the substrate (typically 100–150 mL).

  • Self-Validation Check: Visually inspect the solution. It must be completely homogeneous. If undissolved particulates remain, add MeOH in 10 mL increments until clear.

Step 2: Catalyst Addition & Purging

  • Safety Critical: Purge the vessel with inert gas (Nitrogen or Argon) for 5 minutes. Methanol vapors are highly flammable and can ignite upon contact with dry Pd/C in the presence of oxygen.

  • Carefully add 10% Pd/C (1.8 g) to the solution under a gentle stream of inert gas[1].

  • Seal the vessel and purge the headspace with Hydrogen gas (H₂) three times to displace all inert gas.

Step 3: Hydrogenation

  • Pressurize the vessel to 50 psi with H₂[1].

  • Initiate vigorous shaking/stirring at room temperature (20–25 °C).

  • Allow the reaction to proceed overnight (approx. 12–16 hours)[1].

  • Self-Validation Check (IPC): Monitor the pressure gauge. The reaction is complete when H₂ consumption ceases and the pressure stabilizes. Confirm completion via TLC (UV active; the amine product will be significantly more polar than the nitro starting material and will stain positively with Ninhydrin).

Step 4: Workup & Filtration

  • Vent the hydrogen gas safely and purge the vessel with Nitrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[1].

  • Wash the filter cake thoroughly with fresh MeOH (3 × 50 mL) to ensure complete recovery of the product[1].

  • Self-Validation Check: The filtrate must be completely transparent (colorless to pale gray). If the filtrate is dark or opaque, colloidal palladium has passed through the frit; re-filter the solution through a fresh, thicker Celite pad. Do not let the Pd/C filter cake dry out in the air, as it is pyrophoric. Quench immediately with water.

Step 5: Isolation & Analytical Validation

  • Concentrate the combined filtrate and washes in vacuo using a rotary evaporator.

  • Dry the resulting residue under high vacuum to afford 3-amino-2,4-dimethoxypyridine as a gray solid[1].

  • Self-Validation Check (Mass Balance): The theoretical yield for 48.6 mmol of product (MW = 154.17 g/mol ) is 7.49 g. Obtaining ~7.5 g confirms a quantitative (99%) yield[1].

  • Analytical Validation: Verify product identity via LC-MS (Expected m/z: 155.1 [M+H]⁺) and ¹H NMR (look for the disappearance of deshielded aromatic protons and the appearance of a broad singlet corresponding to the -NH₂ group).

References

  • Source: Google Patents (Assignee: Annapurna Bio Inc.)

Sources

Application Note: Optimized Protocols for the Regioselective Nitration of 2,4-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026


) on Electron-Rich Pyridines

Part 1: Executive Summary & Chemical Logic

The Challenge: Reactivity vs. Stability

Nitrating electron-deficient heterocycles like pyridine is notoriously difficult, typically requiring harsh conditions (e.g.,


 at 

). However, 2,4-dimethoxypyridine presents the inverse problem. The two methoxy groups strongly activate the ring, making it susceptible to oxidation and, critically, acid-catalyzed hydrolysis (ether cleavage) which converts the methoxy groups into pyridones (lactams).

Standard mixed-acid nitration often degrades the substrate before nitration occurs. Therefore, the optimal protocol utilizes Acetyl Nitrate (generated in situ from nitric acid and acetic anhydride). This method allows for nitration under mild, non-aqueous conditions, preserving the methoxy ethers while effectively targeting the electron-rich positions.

Regioselectivity Analysis

The regiochemical outcome is dictated by the cooperative directing effects of the methoxy groups versus steric hindrance.

  • Position 3: Located between two methoxy groups (2-OMe and 4-OMe). While electronically most activated (ortho to both donors), it is sterically congested .

  • Position 5: Located ortho to the 4-OMe and para to the 2-OMe. This position is electronically activated and sterically accessible .

  • Position 6: Ortho to the ring nitrogen; generally deactivated relative to C3/C5.

Part 2: Mechanistic Pathway & Workflow

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (


) pathway involving the acetyl nitrate species (

).

NitrationMechanism Reagents HNO3 + Ac2O ActiveSpecies Acetyl Nitrate (AcONO2) Reagents->ActiveSpecies Dehydration (<10°C) SigmaComplex Sigma Complex (C5 Attack) ActiveSpecies->SigmaComplex + Substrate Substrate 2,4-Dimethoxypyridine Substrate->SigmaComplex Product 2,4-Dimethoxy-5-nitropyridine SigmaComplex->Product - AcOH Byproduct Acetic Acid SigmaComplex->Byproduct

Figure 1: Mechanistic flow for the formation of 2,4-dimethoxy-5-nitropyridine via acetyl nitrate.

Part 3: Experimental Protocols

Safety Critical Warning

DANGER: Mixing concentrated Nitric Acid (


) with Acetic Anhydride (

) is highly exothermic and can form explosive mixtures if not controlled.
  • NEVER add Acetic Anhydride to Nitric Acid.

  • ALWAYS add Nitric Acid to cold Acetic Anhydride.

  • Maintain temperature below 10°C during addition.

Protocol A: Mild Nitration (Acetyl Nitrate Method)

Recommended for high yield and preservation of methoxy groups.

Reagents
  • Substrate: 2,4-Dimethoxypyridine (1.0 eq)

  • Solvent/Reagent: Acetic Anhydride (5.0 – 8.0 volumes)

  • Nitrating Agent: Fuming Nitric Acid (

    
    , 1.1 – 1.2 eq)
    
  • Quench: Saturated aqueous

    
     and Ice.
    
Step-by-Step Procedure
  • Preparation: Setup a 3-neck round bottom flask with a magnetic stir bar, internal thermometer, and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Solvation: Charge 2,4-dimethoxypyridine and Acetic Anhydride. Cool the solution to 0–5°C using an ice/salt bath.

  • Active Species Generation: Charge Fuming Nitric Acid into the addition funnel.

  • Addition: Add

    
     dropwise to the stirring solution.
    
    • Critical Control: Adjust rate so internal temperature does not exceed 10°C .

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or LCMS. Product is typically less polar than starting material.

  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and saturated

    
    . Stir vigorously until gas evolution (
    
    
    
    ) ceases and pH is neutral/basic (~pH 8).
  • Workup: Extract with Dichloromethane (

    
    , 3x). Wash combined organics with Brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (0-30% EtOAc in Hexanes).

Protocol B: Mixed Acid Method (Low Temperature)

Alternative if Acetyl Nitrate is unavailable. Higher risk of hydrolysis.

  • Dissolve substrate in concentrated

    
     at -10°C .
    
  • Add Fuming

    
     dropwise, maintaining temp < 0°C.
    
  • Stir at 0°C for 60 mins. Do not warm to RT.

  • Pour onto ice immediately to quench.

  • Note: If the reaction warms, the 2-methoxy group will hydrolyze to form 4-methoxy-5-nitro-2-pyridone .

Part 4: Analytical Validation & Troubleshooting

Data Interpretation

To confirm the regiochemistry (5-nitro vs 3-nitro), Proton NMR is the definitive tool.

FeatureStarting Material (2,4-dimethoxy)Product (5-Nitro isomer)Product (3-Nitro isomer)
H-3 Signal Singlet (~6.0 ppm)Singlet (Deshielded)Absent
H-5 Signal Doublet (

Hz)
AbsentDoublet
H-6 Signal Doublet (

Hz)
Singlet (Highly deshielded, ~9.0 ppm)Doublet
Coupling

observed
No aromatic coupling

observed

Key Diagnostic: The product spectrum should show two aromatic singlets . If you see doublets, you have likely made the 3-nitro isomer (unlikely) or failed to react. If you see broad NH peaks, you have hydrolyzed to a pyridone.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Reaction too hot; Exotherm uncontrolled.Ensure internal temp <10°C during addition. Dilute with more

.
Formation of Pyridone Acid hydrolysis of OMe group.Avoid aqueous acids. Switch from Protocol B to Protocol A. Ensure reagents are dry.
No Reaction Nitric acid concentration too low.Use Fuming Nitric Acid (

). 70%

contains too much water.
Explosive "Bump"

added to warm anhydride.
STOP. Review safety protocols. Never add oxidant to fuel at high temp.

Part 5: References

  • BenchChem. An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate. (Accessed 2023). Link

  • Organic Syntheses. 2,3-Diaminopyridine (via 2-amino-5-bromo-3-nitropyridine).[3] Org.[2][3][4][5][6][7] Synth. 1964, 44, 34. (Demonstrates nitration of activated pyridines). Link

  • Journal of Medicinal Chemistry. Synthesis and Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors. (General reference for 5-nitropyridine scaffolds).

  • PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. (Protocol analogy for 2,4-disubstituted systems). Link

  • Fischer, A. et al. Regioselectivity in the nitration of dialkoxybenzenes.[5] J. Org.[5] Chem. 2011, 76, 5, 1285–1294.[5] Link

(Note: Specific patent literature for 2,4-dimethoxypyridine nitration often references generic "activated pyridine" protocols as described in Protocol A).

Sources

Application Note: Strategic Utilization of 2,4-Dimethoxy-3-nitropyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethoxy-3-nitropyridine is a versatile, electron-deficient heterocyclic scaffold that serves as a critical "masked" intermediate in the synthesis of fused ring systems, particularly pyrido[2,3-d]pyrimidines . Its value lies in the orthogonal reactivity of its three functional handles: the nitro group (reducible to an amine), and the two methoxy groups at positions C2 and C4, which exhibit differential reactivity toward nucleophilic substitution and demethylation.

This guide details the protocols for unlocking this scaffold's potential, moving beyond simple characterization to practical, high-yield synthetic workflows. We focus on its conversion into 3-amino-2,4-dimethoxypyridine —a gateway intermediate—and its subsequent cyclization into bioactive cores relevant to kinase inhibitor development.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features a pyridine ring deactivated by the nitro group at C3 and the ring nitrogen, yet re-activated for specific transformations by the electron-donating methoxy groups.

  • C3-Nitro Group: The pivot point. It is sterically crowded by the flanking methoxy groups. Its reduction is the primary activation step for downstream synthesis.

  • C2-Methoxy: Flanked by the ring nitrogen and the nitro group. It is highly susceptible to nucleophilic displacement (SNAr) or acid-catalyzed hydrolysis (demethylation) to form a 2-pyridone.

  • C4-Methoxy: Para to the ring nitrogen. It is generally less reactive toward displacement than C2 in this specific configuration due to the "ortho effect" of the nitro group activating C2, though steric relief at C4 can sometimes invert this selectivity depending on the nucleophile.

Reactivity Map (Graphviz)

ReactivityMap Start 2,4-Dimethoxy- 3-nitropyridine Red Reduction (Fe/AcOH or H2/Pd) Start->Red Primary Pathway Demeth Selective Demethylation (HBr or L-Selectride) Start->Demeth Alternative Path Amine 3-Amino-2,4- dimethoxypyridine Red->Amine Yields Nucleophile Cycliz Cyclization (Urea/CX2) Amine->Cycliz + Electrophile Fused Pyrido[2,3-d]pyrimidine Scaffold Cycliz->Fused Ring Closure Pyridone Nitropyridone Derivatives Demeth->Pyridone Functionalization

Caption: Strategic reaction pathways for this compound, highlighting the central role of nitro reduction.

Core Protocol 1: Nitro Reduction (The Gateway Step)

The transformation of the nitro group to an amine is the prerequisite for building fused rings. While catalytic hydrogenation (H₂/Pd-C) is standard, it can sometimes lead to over-reduction (dehalogenation if halogens are present elsewhere) or side reactions with the methoxy groups. The Iron/Acetic Acid method is recommended for its robustness and selectivity.

Materials
  • This compound (1.0 eq)

  • Iron powder (reduced, 5.0 eq)

  • Glacial Acetic Acid (Solvent/Reagent, 10-15 volumes)

  • Ethanol (optional co-solvent)

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with this compound and glacial acetic acid.

  • Activation: Add iron powder portion-wise at room temperature. Note: The reaction is exothermic. Monitor internal temperature.

  • Reaction: Heat the mixture to 60–70°C with vigorous stirring. Maintain for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (yellow/orange) will disappear, replaced by a fluorescent blue/purple spot (amine) under UV.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Neutralization (Critical): Resuspend the residue in EtOAc and wash with saturated NaHCO₃ solution until pH ~8. (The amine can form salts with acetic acid; neutralization ensures the free base is isolated).

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Expected Yield: 85–95% Product: 3-Amino-2,4-dimethoxypyridine.

Core Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines

This protocol utilizes the 3-amino intermediate to construct the pyrimidine ring, fusing it to the pyridine core. This scaffold is highly privileged in kinase inhibitor discovery (e.g., EGFR, p38 MAP kinase).

Mechanism

The amino group at C3 attacks an electrophilic carbon source (e.g., urea). Subsequently, the nitrogen of the urea intermediate attacks the C2 position, displacing the methoxy group (intramolecular SNAr) to close the ring.

Materials
  • 3-Amino-2,4-dimethoxypyridine (1.0 eq)

  • Urea (5.0 eq) or Ethyl carbamate (3.0 eq)

  • Catalyst: Zinc Chloride (ZnCl₂) or Sodium Ethoxide (NaOEt) - Method dependent

Method A: Melt Fusion (Solvent-Free)

Best for rapid synthesis of the dione core.

  • Mix: Intimately mix the amine and urea in a mortar.

  • Heat: Transfer to a flask and heat to 160–180°C . The mixture will melt.

  • Reaction: Stir the melt for 2–3 hours. Ammonia gas will evolve (use a trap).

  • Cyclization: The high temperature drives the displacement of the C2-methoxy group by the urea nitrogen.

  • Workup: Cool to ~80°C and add water. Triturate the solid. Filter and wash with water and cold ethanol.

Method B: Solution Phase (Controlled)

Best for sensitive substrates.

  • Dissolution: Dissolve the amine in anhydrous DMF.

  • Reagent: Add Ethyl isocyanatoformate (1.2 eq) or similar cyclizing agent.

  • Conditions: Heat to 100°C for 4 hours.

  • Base Treatment: Add NaOEt (2.0 eq) in EtOH and reflux for 2 hours to force the ring closure via methoxy displacement.

Product: 7-Methoxy-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Note: C4-methoxy usually remains intact, while C2 is incorporated/displaced).

Core Protocol 3: Regioselective Demethylation

Selective cleavage of the methoxy groups allows for the generation of pyridones, which exhibit distinct hydrogen-bonding capabilities in drug binding pockets.

Regioselectivity Rule

Under acidic conditions (HBr/AcOH), the C2-methoxy group is hydrolyzed preferentially over the C4-methoxy group due to the electronic influence of the ring nitrogen (protonation of N activates C2).

Procedure
  • Reagent: 33% HBr in Acetic Acid.

  • Condition: Heat this compound in the reagent at 60°C for 4–6 hours.

    • Note: Higher temperatures (>100°C) will demethylate both positions.

  • Workup: Pour into ice water. The 4-methoxy-3-nitro-2-pyridone will precipitate.

  • Filtration: Collect the solid.

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Scaffold Construction Start 2,4-Dimethoxy- 3-nitropyridine Step1 Reduction (Fe/AcOH) 60°C, 2h Start->Step1 Inter Intermediate: 3-Amino-2,4- dimethoxypyridine Step1->Inter Step2 Cyclization (Intramolecular SNAr at C2) Inter->Step2 + Reagent Reagent Add Urea / Isocyanate (Electrophile) Reagent->Step2 Final Product: Pyrido[2,3-d]pyrimidine Step2->Final

Caption: Step-by-step workflow from nitro-precursor to fused heterocyclic drug scaffold.

Safety & Handling

  • Toxicity: this compound is classified as Toxic if swallowed (Category 3) and causes skin/eye irritation.

  • Energetics: As a nitro-aromatic, it possesses high energy potential. Avoid heating dry solids to decomposition.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Waste: Dispose of aqueous streams containing iron/acetic acid as hazardous heavy metal waste.

References

  • Synthesis and Reactivity of Nitropyridines

    • Journal of Organic Chemistry. "Nucleophilic substitution of nitro-pyridines." Available at: (General reference for SNAr mechanisms in nitropyridines).

  • Reduction Protocols

    • Organic Syntheses. "2,3-Diaminopyridine (Reduction of 2-amino-3-nitropyridine)." Org. Synth. 1951, 31, 46. Link (Analogous reduction protocol).

  • Pyrido-pyrimidine Synthesis

    • ResearchGate.[1] "Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidines." Link

  • Demethylation Strategies

    • Thieme Connect.[3] "Chemoselective Demethylation of Methoxypyridine." Link

  • Safety Data

    • Sigma-Aldrich.[4] "Safety Data Sheet: Nitropyridine Derivatives." Link (Search CAS 18677-44-6 for specific SDS).

Sources

Application Note: Catalytic Hydrogenation Methods for Nitro-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of nitro-substituted pyridines to their corresponding aminopyridines is a foundational transformation in medicinal chemistry and radiopharmaceutical development. Aminopyridines serve as critical pharmacophores and versatile building blocks for fused heterocyclic systems, such as imidazo[4,5-b]pyridines (key intermediates for angiotensin II antagonists)[1] and therapeutic agents like 4-aminopyridine derivatives used in multiple sclerosis imaging[2].

While catalytic hydrogenation is the most atom-economical and environmentally benign method for this transformation, the electron-rich basic nitrogen of the pyridine ring and the high exothermicity of nitro reduction present unique challenges. This application note synthesizes field-proven methodologies, detailing the mechanistic causality of catalyst selection, continuous-flow innovations, and self-validating experimental protocols designed to prevent over-reduction and dehalogenation.

Mechanistic Insights & Catalyst Selection

The catalytic hydrogenation of nitroarenes follows a multi-step mechanism: the nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[3].

The Pyridine Poisoning Effect & Chemoselectivity Challenges

When applying this mechanism to pyridine substrates, scientists must navigate several competing side reactions:

  • Catalyst Poisoning: The basic pyridine nitrogen can strongly coordinate to the active metal sites of the catalyst, reducing turnover frequencies (TOF) and requiring higher catalyst loadings.

  • Ring Over-Reduction: Under high hydrogen pressure or extended reaction times, the aromatic pyridine ring can be over-reduced to a piperidine derivative.

  • Dehalogenation: For halogenated nitropyridines (e.g., 3-bromo-4-nitropyridine), standard palladium on carbon (Pd/C) often catalyzes the hydrogenolysis of the carbon-halogen bond[4].

Rational Catalyst Selection
  • Palladium on Carbon (Pd/C): The industry standard for non-halogenated substrates. It is highly active but prone to agglomeration and deactivation in batch systems[5].

  • Raney Nickel: Highly recommended for halogenated nitropyridines. It exhibits superior chemoselectivity, reducing the nitro group while preserving carbon-halogen bonds and preventing pyridine ring reduction[6],[7].

  • Mesoporous Pd@SBA-15: A next-generation catalyst designed for continuous-flow microreactors. The highly ordered porous structure of SBA-15 prevents palladium nanoparticle agglomeration, exposing more active sites and enabling 99% conversion in just 1 minute of residence time[5],[8].

Pathway Nitro Nitropyridine (Ar-NO₂) Nitroso Nitrosopyridine (Ar-NO) Nitro->Nitroso +H₂, -H₂O Dehal Dehalogenated Amine (If Ar-X present) Nitro->Dehal Pd/C, Base (Side Reaction) Hydroxyl Hydroxylaminopyridine (Ar-NHOH) Nitroso->Hydroxyl +H₂ Amine Aminopyridine (Ar-NH₂) Hydroxyl->Amine +H₂, -H₂O OverRed Aminopiperidine (Ring Reduction) Amine->OverRed Excess H₂ / High T, P (Side Reaction)

Reaction pathway for the catalytic hydrogenation of nitropyridines, including common side reactions.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-line checks to verify reaction progress and safety.

Protocol A: Chemoselective Batch Hydrogenation of Halonitropyridines using Raney Nickel

Designed to prevent dehalogenation in substrates like 3-fluoro-4-nitropyridine N-oxide[2].

1. Catalyst Preparation (Causality: Water Removal)

  • Step: Under a strict argon atmosphere, wash 10.0 g of Raney Nickel slurry (50% in water) three times with 20 mL of anhydrous methanol.

  • Causality: Raney Nickel is supplied in water to prevent pyrophoric ignition. However, water can cause biphasic reaction conditions and promote side reactions. Washing with the reaction solvent ensures a homogenous catalytic environment[6].

2. Reaction Setup & Inerting

  • Step: Transfer the washed catalyst to a high-pressure hydrogenation vessel. Add a solution of the halonitropyridine (50 mmol) in 100 mL of anhydrous methanol.

  • Step: Purge the vessel by pressurizing with Nitrogen to 3 atm and venting. Repeat three times.

  • Causality: Complete removal of oxygen is critical to prevent the explosive combustion of hydrogen and the oxidation of the hydroxylamine intermediate back to a nitroso species[9].

3. Hydrogenation & Self-Validation

  • Step: Pressurize the vessel with H₂ gas to 4 atm. Stir vigorously at 25°C.

  • Validation Check: Monitor H₂ pressure drop. The reaction is complete when hydrogen uptake ceases (typically 12–24 hours). To self-validate, pull a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via HPLC (UV at 254 nm). The complete disappearance of the hydroxylamine intermediate confirms full reduction.

4. Workup

  • Step: Vent H₂ and purge with Nitrogen. Filter the reaction mixture through a pad of Celite® under a nitrogen blanket. Caution: Do not let the filter cake dry, as Raney Nickel will ignite. Concentrate the filtrate under reduced pressure to yield the halooaminopyridine[6],[7].

Protocol B: Continuous-Flow Hydrogenation using Mesoporous Pd@SBA-15

Designed for rapid, scalable, and safe reduction of standard nitropyridines[3],[5].

1. System Priming

  • Step: Pack a micro-packed-bed reactor (MPBR) with Pd@SBA-15 catalyst. Prime the system by pumping pure methanol at 0.50 mL/min and setting the water bath to 60°C.

2. Steady-State Operation

  • Step: Introduce the nitropyridine substrate (dissolved in methanol) via an HPLC metering pump.

  • Step: Co-feed H₂ gas at 1.0 MPa. The gas and liquid will mix in a T-joint before entering the MPBR.

  • Causality: The continuous flow regime ensures a high gas-liquid-solid interfacial area. The extremely short residence time (approx. 1.0 min) completely suppresses the over-reduction of the pyridine ring, a common issue in extended batch reactions[5].

3. Self-Validation & Collection

  • Validation Check: Divert the initial output to waste for 3 residence times (3 minutes) to allow the system to reach a steady state. Sample the outlet and run a rapid TLC or HPLC check. Once >99% conversion is confirmed, switch the flow to the product collection vessel.

Flow Substrate Substrate Reservoir (Nitropyridine in MeOH) Pump HPLC Metering Pump (0.50 mL/min) Substrate->Pump Mixer T-Joint Mixer (Gas-Liquid Mixing) Pump->Mixer Reactor Micro-Packed-Bed Reactor (Pd@SBA-15, 60°C) Mixer->Reactor H2 H₂ Gas Supply (1.0 MPa) H2->Mixer BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection (Aminopyridine) BPR->Collection

Continuous-flow hydrogenation workflow using a micro-packed-bed reactor with Pd@SBA-15.

Quantitative Data Summary

The following table summarizes the performance metrics of various catalytic systems for nitropyridine reduction, highlighting the operational advantages of each methodology.

Catalyst SystemReactor TypeTarget Substrate ProfileTemp (°C)PressureYield (%)Key Advantage
10% Pd/C BatchStandard Nitropyridines25–401–4 atm95–97%High availability; fast kinetics for non-sensitive substrates[6].
Raney Nickel BatchHalogenated Nitropyridines251–4 atm98–99%Strict chemoselectivity; prevents dehalogenation of Ar-X bonds[7].
Pd@SBA-15 Continuous FlowBroad Scope / Scale-up601.0 MPa>99%Zero agglomeration; 1-minute residence time prevents ring reduction[5].

References

  • Chai, K., et al. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Processes 2023, 11(4), 1074. MDPI. Available at:[Link]

  • Brugarolas, P., et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications 2016, 52, 7150-7152. PMC / RSC Publishing. Available at:[Link]

  • Chung, Y., et al.Process for preparing 2-aminopyridine derivatives. US Patent US20060047124A1. Google Patents.
  • Griffiths, G., et al. Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System. CHIMIA 1997, 51(6), 280. Available at:[Link]

Sources

Application Note: Regioselective Methoxylation of Chloronitropyridines via Nucleophilic Aromatic Substitution (SₙAr)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chloronitropyridines are indispensable electrophilic scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs) [1]. The regioselective introduction of a methoxy group via Nucleophilic Aromatic Substitution (SₙAr) is a foundational transformation that leverages the highly electron-deficient nature of the pyridine core. This application note provides a comprehensive, mechanistically grounded protocol for the methoxylation of chloronitropyridines, ensuring high yields, regiocontrol, and operational safety.

Mechanistic Principles & Causality

The SₙAr reaction proceeds via an addition-elimination mechanism rather than a direct displacement. The causality of this reactivity lies in the synergistic electron-withdrawing effects (


 and 

) of the pyridine nitrogen and the nitro group. When positioned ortho or para to the chlorine leaving group, these moieties drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system [2].

Upon attack by the hard methoxide nucleophile, the aromatic system is temporarily disrupted to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex . The subsequent collapse of this complex expels the chloride anion, restoring aromaticity and driving the reaction forward to the thermodynamic product.

SNAr_Mechanism A Chloronitropyridine (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Addition of MeO⁻ B Sodium Methoxide (Nucleophile) B->C D Methoxynitropyridine (Product) C->D Elimination of Cl⁻ E NaCl (Leaving Group) C->E

Logical relationship and intermediate formation in the SNAr methoxylation of chloronitropyridines.

Experimental Design & Optimization

A successful SₙAr methoxylation requires precise control over the following reaction parameters:

  • Reagent Selection : Sodium methoxide (NaOMe) serves as both the nucleophile and the base. It must be strictly anhydrous; the presence of environmental moisture generates sodium hydroxide, which competitively forms unwanted hydroxypyridine byproducts.

  • Solvent Dynamics : Anhydrous methanol (MeOH) is the optimal solvent as it stabilizes the polar Meisenheimer transition state and maintains reagent solubility. For highly deactivated substrates, switching to a polar aprotic solvent like Tetrahydrofuran (THF) can enhance the nucleophilicity of the methoxide anion by stripping its solvation shell.

  • Thermal Control : The formation of the Meisenheimer complex is highly exothermic. Reagent addition must be performed at 0 °C to suppress runaway kinetics and avoid side reactions, such as the premature reduction of the nitro group or ring-opening degradation.

Quantitative Data: Reactivity of Isomers

The relative positioning of the nitro group and the pyridine nitrogen dictates the electrophilicity of the carbon center bearing the chlorine atom . The table below summarizes the comparative reactivity of common isomers.

Substrate IsomerLeaving Group PositionEWG ActivationRelative ReactivityTypical Conditions
2-Chloro-3-nitropyridine C2Ortho to NO₂, Alpha to NVery HighMeOH, 0 °C to RT, 1–2 h
2-Chloro-5-nitropyridine C2Para to NO₂, Alpha to NHighMeOH, RT, 2–4 h
4-Chloro-3-nitropyridine C4Ortho to NO₂, Gamma to NHighMeOH, RT, 2–4 h
3-Chloro-5-nitropyridine C3Meta to NO₂, Beta to NLow (No direct resonance)DMF/MeOH, Reflux, >12 h

Standard Operating Procedure (SOP): Synthesis of 2-Methoxy-5-nitropyridine

This self-validating protocol incorporates critical In-Process Controls (IPCs) to ensure reproducibility and high fidelity during scale-up.

Experimental_Workflow Step1 1. Substrate Dissolution Dissolve Chloronitropyridine in anhydrous MeOH Step2 2. Nucleophile Addition Dropwise addition of NaOMe (1.2 eq) at 0°C Step1->Step2 Step3 3. Reaction Monitoring Stir at RT; Monitor via TLC/HPLC for completion Step2->Step3 Step4 4. Quenching & Concentration Quench with H₂O, remove MeOH in vacuo Step3->Step4 Step5 5. Aqueous Workup Partition between EtOAc and Brine, dry over Na₂SO₄ Step4->Step5 Step6 6. Purification Isolate via recrystallization or chromatography Step5->Step6

Step-by-step experimental workflow for the methoxylation of chloronitropyridines.

Materials Required:
  • 2-Chloro-5-nitropyridine : 10.0 g, 63.1 mmol (1.0 eq, limiting reagent)

  • Sodium methoxide : 17.3 mL of 25 wt% solution in MeOH, 75.7 mmol (1.2 eq)

  • Anhydrous Methanol : 100 mL (approx. 10 mL / g of substrate)

  • Ethyl Acetate : For extraction

  • Brine and Deionized Water

Step-by-Step Methodology:
  • Substrate Dissolution : In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen atmosphere, dissolve the 2-chloro-5-nitropyridine in anhydrous methanol.

  • Thermal Equilibration : Submerge the reaction vessel in an ice-water bath and allow the solution to cool to 0–5 °C for 15 minutes.

  • Nucleophile Addition : Slowly add the sodium methoxide solution dropwise via a syringe over 20 minutes. Causality: Dropwise addition mitigates the exotherm and prevents localized concentration spikes that drive the formation of dimeric or polymeric impurities.

  • Reaction Propagation : Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.

  • In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC; Hexanes:EtOAc 3:1) or HPLC. The starting material (

    
    ) must be completely consumed, replaced by a more polar product spot (
    
    
    
    ). Self-Validation: If unreacted starting material persists after 4 hours, spike the reaction with an additional 0.1 eq of NaOMe and stir for 1 additional hour.
  • Quenching & Concentration : Quench the reaction by adding 10 mL of deionized water. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol. Causality: Removing the methanol prevents the methoxylated product from partitioning into the aqueous phase during the subsequent extraction step, which would severely diminish the yield.

  • Aqueous Workup : Dilute the concentrated residue with Ethyl Acetate (150 mL) and Water (100 mL), then transfer to a separatory funnel. Isolate the organic layer and back-extract the aqueous layer with an additional 50 mL of Ethyl Acetate.

  • Drying : Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

  • Purification : Purify the crude material via recrystallization from hot ethanol or silica gel flash chromatography to yield 2-methoxy-5-nitropyridine as a crystalline solid.

References

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

  • Nucleophilic displacement reactions in aromatic systems. Part I. Kinetics of the reactions of chloronitropyridines with aromatic amines and with pyridine Source: Journal of the Chemical Society (Resumed), 1952, 437. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2,4-dimethoxy-3-nitropyridine. Our focus is on improving yield by understanding the causality behind experimental choices and mitigating common side reactions.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common route involves the initial preparation of the 2,4-dimethoxypyridine precursor, followed by a regioselective electrophilic nitration.

Q1: What is the standard synthetic pathway for this compound, and what are the primary challenges?

The most established route begins with 2,4-dichloropyridine. The synthesis proceeds in two key stages:

  • Nucleophilic Aromatic Substitution (SNAr): A double substitution of the chlorine atoms on 2,4-dichloropyridine with sodium methoxide to form the precursor, 2,4-dimethoxypyridine.

  • Electrophilic Aromatic Substitution (EAS): The regioselective nitration of the electron-rich 2,4-dimethoxypyridine to yield the final product.

The primary challenges are:

  • Precursor Synthesis: Ensuring the complete substitution of both chlorine atoms in the first step without side reactions.

  • Nitration Control: The pyridine ring is inherently electron-deficient, making electrophilic substitution difficult.[1][2] While the two methoxy groups are strongly activating, this high reactivity can lead to issues with regioselectivity, over-nitration, and oxidative degradation under harsh acidic conditions.[3] The key is to balance reactivity and selectivity.

G cluster_0 Step 1: Methoxylation (SNAr) cluster_1 Step 2: Nitration (EAS) 2,4-Dichloropyridine 2,4-Dichloropyridine 2,4-Dimethoxypyridine 2,4-Dimethoxypyridine 2,4-Dichloropyridine->2,4-Dimethoxypyridine  2 eq. NaOMe  MeOH, Δ 2,4-Dichloropyridine->2,4-Dimethoxypyridine This compound This compound 2,4-Dimethoxypyridine->this compound  Low Temp. Nitrating Agent Nitrating Agent Nitrating Agent->this compound

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting the Precursor Synthesis

A high-quality precursor is essential for a successful nitration. Issues in this first step will invariably lead to low yields and complex purification challenges in the next.

Q2: I am getting incomplete conversion or a mixture of mono- and di-substituted products during the synthesis of 2,4-dimethoxypyridine from 2,4-dichloropyridine. How can I optimize this step?

This issue typically stems from insufficient reactivity or premature termination of the SNAr reaction. The C2 position on the pyridine ring is more electron-deficient than C4, making the first substitution relatively fast. The second substitution requires more forcing conditions.

Causality: The first methoxy group added is electron-donating, which slightly deactivates the ring towards further nucleophilic attack, making the second substitution slower than the first.

Troubleshooting & Optimization:

  • Stoichiometry of Methoxide: Use a slight excess (2.2-2.5 equivalents) of sodium methoxide to ensure there is sufficient nucleophile to drive the reaction to completion.

  • Temperature and Reaction Time: The reaction often requires heating under reflux in methanol to ensure the di-substitution occurs. Monitor the reaction by TLC or GC-MS until the starting material and the mono-substituted intermediate (2-chloro-4-methoxypyridine) are fully consumed.

  • Anhydrous Conditions: Sodium methoxide is highly reactive with water. Ensure your methanol solvent and reaction setup are scrupulously dry. The presence of water can consume the methoxide and generate hydroxide, leading to unwanted hydroxypyridine byproducts.

Detailed Protocol 1: Synthesis of 2,4-Dimethoxypyridine

  • Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagents: To a solution of 2,4-dichloropyridine (1.0 eq.) in anhydrous methanol, add sodium methoxide (2.2 eq.) portion-wise. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitoring: Follow the disappearance of the starting material using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature. Carefully quench with water and remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can often be used directly in the next step or purified by vacuum distillation.[4][5]

Section 3: Troubleshooting the Nitration Reaction

This electrophilic substitution is the most critical and challenging step. The powerful activating effect of two methoxy groups makes the pyridine ring highly susceptible to nitration but also to side reactions.

Q3: My nitration reaction is giving a low yield, and TLC shows multiple spots. How can I improve the regioselectivity for the 3-nitro isomer?

The formation of multiple products indicates a lack of selectivity. The primary side products are the 5-nitro isomer, di-nitrated species, and degradation products.[3]

Causality: The 2- and 4-methoxy groups are both ortho-, para-directing. They both strongly activate the C3 and C5 positions for electrophilic attack. While C3 is generally favored electronically, the reaction conditions can heavily influence the final product ratio.

G Start Low Yield or Impure Product in Nitration Step TLC Analyze Crude Reaction Mixture by TLC Start->TLC Tar Is there significant tar/decomposition? TLC->Tar SM Is starting material (SM) remaining? Tar->SM No Sol_Tar YES: Improve Temp Control - Lower temp to 0°C - Slower addition - Consider reverse addition Tar->Sol_Tar Yes Multi Are there multiple product spots? SM->Multi No Sol_SM YES: Drive Reaction - Increase reaction time - Check stoichiometry of nitrating agent (1.1 eq) SM->Sol_SM Yes Sol_Multi YES: Improve Selectivity - Strictly maintain T < 5°C - Use milder agent (KNO3) - Slow, controlled addition Multi->Sol_Multi Yes Success Purify Product via Recrystallization Multi->Success No (Clean Reaction) Sol_Tar->Start Repeat Reaction Sol_SM->Start Repeat Reaction Sol_Multi->Start Repeat Reaction

Caption: Decision tree for troubleshooting the nitration of 2,4-dimethoxypyridine.
Frequently Asked Questions (FAQs)
  • Q5: Can I use fuming nitric acid instead of a mixed acid system? A: While possible, fuming nitric acid is a very aggressive nitrating and oxidizing agent. For a highly activated substrate like 2,4-dimethoxypyridine, its use significantly increases the risk of uncontrollable exotherms, oxidative degradation (tarring), and the formation of polynitrated byproducts. [3]A mixed acid system (e.g., KNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺) in situ in a more controlled manner.

  • Q6: Why is the 3-position favored over the 5-position for nitration? A: While both positions are activated by the two methoxy groups, the nitrogen atom of the pyridine ring is electron-withdrawing. The C3 position is electronically more activated and sterically less hindered compared to the C5 position, which is para to the 2-methoxy group but also adjacent to the 4-methoxy group. The cumulative electronic effects generally favor substitution at C3.

  • Q7: What is the best way to purify the final product? A: If the reaction is clean, this compound often precipitates as a relatively pure solid upon neutralization. Recrystallization from ethanol or isopropanol is usually sufficient to achieve high purity. If isomeric impurities are present, column chromatography on silica gel using a gradient of hexanes and ethyl acetate may be necessary.

References

  • Linton, E. P. (1940). The Dipole Moments of Pyridine and Quinoline N-Oxides and the Nitration of Pyridine N-Oxide. Journal of the American Chemical Society, 62(8), 1945–1948. (Note: While this reference discusses pyridine N-oxide, the principles of regioselectivity are foundational). [Link: https://pubs.acs.org/doi/abs/10.1021/ja01865a001]
  • Ghosh, A., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.
  • Wikipedia. (2024). Pyridine. [Link: https://en.wikipedia.org/wiki/Pyridine]
  • Bishop, B. C., et al. (2003). Highly Regioselective Nitration Reactions Provide a Versatile Method of Functionalizing Benzocycloheptapyridine Tricyclic Ring Systems. The Journal of Organic Chemistry, 68(17), 6677–6688. [Link: https://pubs.acs.org/doi/10.1021/jo034614h]
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. [Link: https://www.benchchem.com/technical-support-center/regioselectivity-in-substituted-pyridine-reactions]
  • Richardson, P. (2025). Regioselective meta-Nitration of Azines. Thieme Connect. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2639-3021]
  • ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link: https://www.researchgate.
  • Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link: https://patents.google.
  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link: https://www.youtube.com/watch?
  • Prakash, G. K. S., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/jacs.2c08831]
  • Chem-Impex. (2024). 2,4-Dimethoxypyridine. [Link: https://www.chemimpex.com/products/2-4-dimethoxypyridine]
  • Google Patents. (2018). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines. [Link: https://patents.google.
  • Eureka. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link: https://eureka.
  • BenchChem. (2024). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. [Link: https://www.benchchem.com/technical-support-center/synthesis-of-2-amino-6-methoxy-3-nitropyridine]
  • Royal Society of Chemistry. (2015). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link: https://www.rsc.
  • Johnson, C. D., et al. (1969). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. Journal of the Chemical Society B: Physical Organic. [Link: https://pubs.rsc.org/en/content/articlelanding/1969/j2/j29690000911]
  • Zaini, A., et al. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2428. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969998/]
  • BenchChem. (2025). Minimizing side reactions in the electrophilic nitration of 2,6-Dimethoxytoluene. [Link: https://www.benchchem.
  • Ahipa, T. N., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10). [Link: https://www.researchgate.net/publication/266461973_2-Methoxypyridine_Derivatives_Synthesis_Liquid_Crystalline_and_Photo-physical_Properties]
  • den Hertog, H. J., et al. (1951). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590. [Link: https://onlinelibrary.wiley.com/doi/10.1002/recl.19510700610]
  • ChemicalBook. (2024). 2,4-Dichloropyridine synthesis. [Link: https://www.chemicalbook.com/synthesis/26452-80-2.htm]
  • Deady, L. W., et al. (1969). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Journal of the Chemical Society B: Physical Organic. [Link: https://pubs.rsc.org/en/content/articlelanding/1969/j2/j29690000906]
  • Google Patents. (2001). US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. [Link: https://patents.google.
  • Hauser, C. R., & Weiss, M. J. (1951). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 29(8), 613-619. [Link: https://cdnsciencepub.com/doi/abs/10.1139/v51-072]
  • Wrobel, F., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. IUCrData, 3(9), x181313. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6120489/]
  • Gabba, M., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(11), 4581. [Link: https://www.mdpi.com/1420-3049/28/11/4581]
  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. [Link: https://patents.google.
  • BenchChem. (2025). Technical Support Center: Nitration of 2-Methoxyacetophenone. [Link: https://www.benchchem.
  • Sigma-Aldrich. (2024). 2,4-Dichloropyridine 97%. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/636584]
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration. [Link: https://www.benchchem.
  • Reddit. (2023). Di-nitration troubleshooting. [Link: https://www.reddit.
  • IUCr Journals. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link: https://journals.iucr.org/e/issues/2018/09/00/hb5614/index.html]
  • Google Patents. (2017). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link: https://patents.google.
  • Organic Syntheses. (1951). 2,3-diaminopyridine. [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0273]
  • BenchChem. (2024). A Comparative Analysis of 2-Chloro-4-methyl-3-nitropyridine and 2-Chloro-4-methyl-5-nitropyridine. [Link: https://www.benchchem.com/technical-support-center/comparative-analysis-of-2-chloro-4-methyl-3-nitropyridine-and-2-chloro-4-methyl-5-nitropyridine]
  • Gray, M. A., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 63(17), 9637–9654. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7486981/]
  • Beilstein Journals. (2013). Expeditious, mechanochemical synthesis of BODIPY dyes. [Link: https://www.beilstein-journals.org/bjoc/articles/9/94]

Sources

Technical Support Center: Preventing Demethylation Side Reactions in Nitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of demethylation side reactions during the synthesis and manipulation of nitropyridines. As your Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols to mitigate these unwanted reactions, ensuring the integrity and yield of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a hydroxylated byproduct in my reaction involving a methoxy-substituted nitropyridine. What is the likely cause?

A1: The formation of a hydroxylated byproduct from a methoxy-substituted nitropyridine is a strong indicator of a demethylation side reaction. This is a common issue, particularly when the methoxy group is positioned at a location that is electronically activated by the nitro group. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, and in some cases, can facilitate the cleavage of the methyl-ether bond.

The mechanism often involves the protonation of the ether oxygen, followed by a nucleophilic attack (SN2) on the methyl group.[1] Reagents or conditions that can promote this include strong acids, high temperatures, and certain nucleophiles.[1]

Q2: What are the most common reagents or reaction conditions that trigger demethylation in nitropyridines?

A2: Several factors can induce demethylation. It is crucial to be aware of the following:

  • Strong Protic Acids: Heating in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for cleaving aryl methyl ethers and should be avoided if demethylation is not the desired outcome.[1]

  • Lewis Acids: Boron tribromide (BBr₃) is a potent reagent for demethylating aryl methyl ethers, even at low temperatures.[1] Its use should be carefully considered.

  • High Temperatures: Many reactions involving nitropyridines, such as nitration itself, can require harsh conditions with high temperatures (e.g., 300-330 °C), which can contribute to demethylation, especially in the presence of acidic reagents.[2][3]

  • Strong Nucleophiles: Certain strong nucleophiles, such as thiolates (e.g., EtSNa) or diorganophosphides (e.g., LiPPh₂), can also cleave aryl ethers.[1]

Q3: How can I confirm that demethylation is indeed the side reaction occurring in my experiment?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • Mass Spectrometry (MS): Compare the mass spectrum of your product mixture with the expected masses of your desired product and the potential demethylated byproduct. The demethylated product will have a mass difference of 14 Da (CH₂) lower than the starting material or desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance or reduced integration of the methoxy signal (a singlet typically around 3-4 ppm). The appearance of a broad singlet corresponding to a hydroxyl proton (variable chemical shift) is also a key indicator.

    • ¹³C NMR: The carbon signal of the methoxy group (typically around 50-60 ppm) will be absent in the demethylated product.

  • High-Performance Liquid Chromatography (HPLC): The demethylated product will likely have a different retention time than your desired compound, often being more polar. Spiking the reaction mixture with a synthesized standard of the suspected demethylated byproduct can confirm its identity.

Troubleshooting Guides

Scenario 1: Unexpected Demethylation During Nitration of a Methoxy-Substituted Pyridine

Issue: You are attempting to nitrate a methoxy-pyridine derivative but are observing significant formation of the corresponding nitropyridinol.

Causality: Standard nitrating conditions often involve strong acids (e.g., H₂SO₄) and high temperatures, which are known to cause demethylation of aryl methyl ethers.[1][2] The pyridine nitrogen, being basic, gets protonated under these conditions, further enhancing the electron-withdrawing effect on the ring and potentially making the methoxy group more labile.[2][4]

Troubleshooting Workflow:

Caption: Troubleshooting demethylation during nitration.

Detailed Protocols:

  • Option 1: Employ Milder Nitrating Agents

    • Bakke's Synthesis (using N₂O₅): This method can provide good yields of 3-nitropyridines under milder conditions, potentially avoiding demethylation.[2][5] The reaction proceeds through an N-nitropyridinium ion, which then rearranges.[4][5]

  • Option 2: Optimize Reaction Temperature

    • If using traditional nitrating acids, attempt the reaction at the lowest possible temperature that still allows for the desired nitration to occur. Careful monitoring by TLC or LC-MS is crucial to find the optimal balance between reaction rate and side product formation.[6]

  • Option 3: Alternative Synthetic Route via Pyridine N-oxide

    • N-Oxidation: Oxidize the starting methoxy-pyridine to the corresponding N-oxide. This activates the ring for nitration at the 4-position and deactivates it for demethylation.

    • Nitration: Nitrate the N-oxide under milder conditions than those required for the parent pyridine.[2]

    • Deoxygenation: Remove the N-oxide using a reducing agent like phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) to yield the desired methoxy-nitropyridine.[2]

Scenario 2: Demethylation During Nucleophilic Aromatic Substitution (SNAr) on a Methoxy-Nitropyridine

Issue: You are performing an SNAr reaction on a substrate like 4-methoxy-3-nitropyridine and observe the formation of a product where the methoxy group has been displaced by the nucleophile, alongside the desired product.

Causality: While the primary goal of an SNAr reaction is to displace a good leaving group (like a halide), a methoxy group can also be displaced, especially if it is at a position activated by the nitro group (ortho or para).[7][8] Strong nucleophiles and elevated temperatures can favor this undesired demethylation pathway.

Troubleshooting Strategies:

StrategyRationaleKey Considerations
Lower Reaction Temperature Reduces the activation energy barrier for the undesired demethylation pathway, which may be more sensitive to temperature changes than the desired SNAr.May require longer reaction times. Monitor progress by TLC/LC-MS.
Use a Milder Base If a base is used to generate the nucleophile in situ, a stronger base might promote demethylation.The base must still be strong enough to deprotonate the nucleophile.
Protecting Group Strategy If demethylation is unavoidable, consider replacing the methyl group with a more robust protecting group.Requires additional synthesis and deprotection steps.[9][10]
Change the Solvent The solvent can influence the nucleophilicity of the attacking species and the stability of the Meisenheimer complex intermediate.[7]Experiment with aprotic polar solvents (e.g., DMF, DMSO, NMP).

Protecting Group Protocol Example (Conceptual):

  • Demethylation: If not already demethylated, convert the methoxy-nitropyridine to the corresponding hydroxynitropyridine.

  • Protection: Protect the hydroxyl group with a more stable protecting group, such as a benzyl (Bn) or a silyl ether (e.g., TBDMS). The choice of protecting group depends on the downstream reaction conditions.[10][11]

  • SNAr Reaction: Perform the desired nucleophilic aromatic substitution.

  • Deprotection: Remove the protecting group under conditions that do not affect the rest of the molecule. For example, a benzyl group can be removed by hydrogenolysis.[10]

Caption: Workflow for using a protecting group strategy.

References

  • Wikipedia. Demethylation. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Google Patents.
  • Organic Synthesis. Protecting Groups. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • National Institutes of Health. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. [Link]

  • Wikipedia. Protecting group. [Link]

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]

Sources

Technical Support Center: Purification of 2,4-Dimethoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of synthesizing and purifying highly functionalized pyridine intermediates.

2,4-Dimethoxy-3-nitropyridine is a critical building block in drug discovery, heavily utilized in the synthesis of kinase inhibitors and APJ receptor agonists[1]. It is typically synthesized via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-3-nitropyridine with sodium methoxide (NaOMe)[2]. While the reaction is generally high-yielding, researchers often encounter specific purification bottlenecks—namely, the persistence of mono-chloro intermediates, the formation of dark baseline tars, and hydrolysis byproducts.

This guide is designed to provide you with field-proven, self-validating protocols and logical troubleshooting steps to ensure you consistently isolate >99% pure this compound.

Logical Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench Ice-Water Quench & EtOAc Extraction Crude->Quench Aqueous Aqueous Layer (Salts, NaOH, MeOH) Quench->Aqueous Discard Organic Organic Layer (Target + Organics) Quench->Organic Keep Silica Silica Gel Plug (Hexane/EtOAc) Organic->Silica Baseline Baseline Tars (Retained) Silica->Baseline Adsorption Filtrate Filtered Organic Phase (Target + Mono-chloro) Silica->Filtrate Elution Cryst Recrystallization (Hexane/EtOAc) Filtrate->Cryst Concentration Pure Pure Product (>99% Purity) Cryst->Pure Filtration Mother Mother Liquor (Mono-chloro) Cryst->Mother Filtrate

Logical workflow for the purification of this compound from crude reaction mixtures.

Troubleshooting Guides & FAQs

Q1: I am detecting a mass of m/z 189 [M+H]+ in my LC-MS. What is this, and how do I remove it?

  • The Issue: The target this compound has an expected m/z of 185 [M+H]+[1]. A mass of 189 [M+H]+ corresponds to a mono-chloro, mono-methoxy intermediate (e.g., 2-chloro-4-methoxy-3-nitropyridine).

  • Causality: The chlorine at the 4-position is highly activated by the ortho/para-nitro group and the ring nitrogen, but the 2-position can be slower to react depending on steric and electronic factors. This leads to incomplete SNAr.

  • Resolution: To prevent this, ensure you are using at least 3.0 equivalents of sodium methoxide (NaOMe) and heating the reaction to 60°C for at least 2 hours[1]. If the impurity is already present in your crude, it is difficult to separate via standard silica gel chromatography due to nearly identical Rf values. Instead, employ recrystallization from a Hexane/Ethyl Acetate mixture, as the dimethoxy product crystallizes preferentially over the mono-chloro intermediate.

Q2: My crude product is a dark, viscous oil rather than a light yellow solid. How can I recover the product?

  • The Issue: A dark oil indicates the presence of over-reaction products, baseline tars, or hydrolysis byproducts (such as 4-hydroxy-2-methoxy-3-nitropyridine, formed if adventitious water was present).

  • Causality: The highly electron-deficient nitropyridine ring is susceptible to degradation at elevated temperatures or in the presence of water.

  • Resolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) and perform a rapid silica gel plug filtration. The highly polar hydrolysis products and colored tars will remain firmly on the baseline. Elute with a 3:1 Hexane/EtOAc mixture. The filtrate can then be concentrated to yield the desired light yellow solid[1].

Q3: Why is the ice-water quench critical in the workup? Can I just evaporate the methanol directly?

  • The Issue: Evaporating the methanol directly with unreacted NaOMe still present will concentrate the base and heat the system, leading to the destruction of the nitropyridine ring and the formation of intractable tars.

  • Causality: Pouring the reaction mixture onto ice simultaneously quenches the excess NaOMe (converting it to NaOH and MeOH) and crashes out the relatively hydrophobic this compound[1]. The low temperature prevents base-catalyzed degradation during the quench. Subsequent extraction with EtOAc efficiently partitions the product from the aqueous salts.

Quantitative Data: Solvent Systems for Purification
Process StepSolvent SystemRatio / ConcentrationPurpose & Mechanistic Outcome
Reaction Quench Ice-WaterExcessNeutralizes unreacted NaOMe; prevents base-catalyzed thermal degradation; precipitates the hydrophobic target.
Liquid-Liquid Extraction Ethyl Acetate (EtOAc) / Water1:1 v/vPartitions the organic product into the organic phase; efficiently removes NaCl and NaOH into the aqueous waste.
Silica Gel Filtration Hexane / EtOAc3:1 to 1:1 v/vAdsorbs highly polar hydrolysis byproducts and colored polymeric tars onto the baseline; elutes the target compound.
Recrystallization Hexane / EtOAc4:1 v/vPurifies the target from structurally similar mono-chloro intermediates, yielding >99% pure light yellow crystals.
Step-by-Step Experimental Protocol

Optimized Methoxylation and Purification of this compound Note: This protocol is validated for generating high-purity intermediates for downstream catalytic reduction and cross-coupling workflows.

  • Reaction Setup: Dissolve 2,4-dichloro-3-nitropyridine (1.0 equiv, e.g., 10 g, 51.8 mmol) in anhydrous Methanol (MeOH) and cool the solution to 0°C under an inert nitrogen atmosphere[1].

  • Reagent Addition: Dropwise add Sodium Methoxide (NaOMe) solution (2.0 M in MeOH, 3.0 equiv, 78 mL) while maintaining the internal temperature below 10°C to prevent uncontrolled exothermic degradation[1].

  • Heating (SNAr): Gradually warm the mixture, then heat to 60°C and stir for exactly 2 hours to ensure complete conversion of both chlorine atoms[1]. Monitor via LC-MS until the m/z 189 peak disappears.

  • Quench: Cool the reaction to room temperature and pour it directly onto crushed ice. This quenches the excess base and precipitates the crude product[1].

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter[1].

  • Filtration (Optional but Recommended): Pass the filtrate through a short pad of silica gel, eluting with 3:1 Hexane/EtOAc to remove dark baseline impurities.

  • Concentration & Crystallization: Concentrate the filtrate in vacuo until a light yellow solid begins to form. Add a small volume of Hexane (approx. 4:1 Hexane/EtOAc ratio), cool to 0°C, and filter. Wash the filter cake with cold hexane and dry under vacuum to afford pure this compound as a light yellow solid (Typical yield: 90-94%)[1].

References
  • [2] Title: US20240043448A1 - Small Molecule Inhibitors of KRAS G12C Mutant Source: Google Patents URL:

  • [1] Title: WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity Source: Google Patents URL:

Sources

Technical Support Center: Solubility & Handling of 3-Nitropyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-3NP-SOL-001 Assigned Specialist: Senior Application Scientist

Executive Summary

3-Nitropyridine (CAS: 2530-26-9) and its derivatives present a unique solubility paradox.[1] While the nitro group increases polarity, the electron-deficient pyridine ring often leads to strong


-

stacking interactions. This results in "oiling out" during crystallization or poor dissolution in non-polar reaction media.[1] Furthermore, the nitro group drastically suppresses the basicity of the pyridine nitrogen (

), rendering standard acid-base extraction protocols ineffective unless specific pH thresholds are met.

This guide provides field-proven protocols to resolve these solubility bottlenecks during reaction, workup, and purification.

Module 1: Reaction Media Optimization

The Problem: Reactants fail to dissolve in standard non-polar solvents (Toluene, DCM), leading to stalled kinetics or heterogeneous mixtures that ruin yield.

Solubility Profile & Solvent Selection

The 3-nitropyridine core is moderately lipophilic (


) but requires polarizable solvents to overcome lattice energy.[1]
Solvent ClassSuitabilityRecommended SolventsTechnical Note
Dipolar Aprotic High DMF, DMSO, NMPBest for

reactions. High solubility but hard to remove during workup.
Chlorinated Medium DCM, ChloroformGood for general handling; often requires heating to reflux for full dissolution.[1]
Alcohols High Methanol, EthanolExcellent for hydrogenation; avoid if ester reagents are present (transesterification risk).[1]
Ethers Low THF, Diethyl EtherOften results in precipitation; THF is acceptable if heated.[1]
Hydrocarbons Very Low Hexanes, HeptaneUse only as antisolvents for precipitation.[1]
Protocol: Overcoming "Brick Dust" Aggregation

If your intermediate is insoluble even in DCM/THF, it is likely forming tight aggregates.[1]

  • The "Spike" Method: Dissolve the substrate in a minimum volume of DMF or DMSO (0.5–1.0 vol), then dilute with your primary reaction solvent (e.g., DCM).

  • Temperature Cycling: Briefly heat the slurry to near-reflux to break crystal lattice energy, then cool to reaction temperature.[1] Metastable supersaturation often maintains solubility long enough for the reaction to initiate.[1]

Module 2: Workup & Isolation (The pH Swing)

The Problem: The most common failure mode is losing the product during aqueous extraction because the user assumes 3-nitropyridine behaves like a standard base.

Scientific Reality:

  • Pyridine

    
    :  ~5.2 (Protonates in weak acid).[1]
    
  • 3-Nitropyridine

    
    :  ~0.8 (Requires strong acid to protonate).[1]
    
  • 3-Aminopyridine (Reduction Product)

    
    :  ~6.0 (Behaves as a base).[1]
    

You cannot "salt out" 3-nitropyridine into the aqueous layer using 1M HCl.[1] It will remain neutral and stay in the organic layer.

Workflow: The "Switchable" Extraction Strategy

Use this logic to separate the nitro-intermediate from the reduced amino-product or other impurities.

ExtractionLogic Start Crude Reaction Mixture (Contains 3-Nitropyridine) Acidify Acidify to pH < 0.5 (6M HCl) Start->Acidify Dissolve Wash Wash with DCM/EtOAc Acidify->Wash Decision Where is the Product? Wash->Decision OrgLayer Organic Layer (Contains Neutral Impurities) Decision->OrgLayer Non-basic impurities AqLayer Aqueous Layer (Contains Protonated Salt) Decision->AqLayer Product (Protonated) Neutralize Neutralize Aq Layer to pH 4-5 (NaHCO3) AqLayer->Neutralize Controlled Basification Extract Extract into DCM Neutralize->Extract Final Pure 3-Nitropyridine (Organic Phase) Extract->Final

Figure 1: pH-Dependent Extraction Logic. Note that extreme acidity (pH < 0.[1]5) is required to fully protonate the deactivated pyridine ring.

Module 3: Purification & Crystallization

The Problem: The compound "oils out" (forms a separate liquid phase) instead of crystallizing during cooling. This is typical for low-melting solids like 3-nitropyridine (mp 35-40°C).[1]

Troubleshooting "Oiling Out"

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1]

Protocol: The Dual-Solvent Trituration

  • Dissolution: Dissolve crude oil in a minimum amount of warm Ethanol or Isopropanol (Solvent A).[1]

  • Antisolvent Addition: Slowly add Water (Solvent B)[1] dropwise until turbidity persists.[1]

  • Seeding: Add a seed crystal. If none exists, scratch the glass wall with a spatula.

  • Controlled Cooling: Do NOT place directly in ice. Cool to room temperature slowly with stirring.

    • Why? Rapid cooling traps impurities and forces oiling.[1] Slow cooling favors crystal lattice formation.

  • Final Freeze: Once solids appear, cool to 0°C to maximize yield.

Module 4: Reduction to 3-Aminopyridine

The Problem: During catalytic hydrogenation (Pd/C or Raney Ni), the reaction stalls or the product precipitates on the catalyst, deactivating it.

Mechanism of Failure

3-Aminopyridine is significantly more polar than the nitro precursor.[1] In non-polar solvents (like Toluene), the amine product crashes out, coating the catalyst surface ("fouling").

Recommended Reduction System

Switch to a Protic-Polar System to keep the amine in solution.[1]

ParameterRecommendationReason
Solvent Methanol or EthanolHigh solubility for both Nitro (start) and Amino (end) species.[1]
Additive 1.0 eq. Acetic AcidForms the acetate salt of the amine, preventing catalyst fouling.
Catalyst 10% Pd/C (wet)"Wet" catalyst reduces fire risk; Pd is highly active for nitro reduction.[1]
Pressure 30-50 psi

Standard pressure is usually sufficient.[1]

FAQ: Common User Scenarios

Q: I am trying to run a nucleophilic substitution (


) on 3-nitro-4-chloropyridine, but the yield is low. 
A:  The 3-nitro group activates the 4-position, but solubility is key.
  • Fix: Use DMF or NMP as the solvent.[1]

  • Fix: If using a weak nucleophile, add Cesium Carbonate (

    
    )  instead of 
    
    
    
    . The "Cesium Effect" improves solubility in organic media and enhances reactivity.[1]

Q: My 3-nitropyridine intermediate turned black on the shelf. A: Pyridines, especially electron-deficient ones, are light-sensitive and prone to N-oxide formation or oxidative degradation.

  • Fix: Store under inert atmosphere (

    
     or Ar) in amber vials at 2–8°C. If black, pass through a short pad of silica gel (eluting with 5% MeOH/DCM) to remove the oxidation tars before use.
    

Q: Can I use Hexane/Ethyl Acetate for chromatography? A: Yes, but 3-nitropyridines often "streak" on silica due to the basic nitrogen interacting with acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica acidity and sharpens the peak shape.

References

  • PubChem. 3-Nitropyridine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Li, J.J.Name Reactions and Reagents in Organic Synthesis.

Sources

Optimizing temperature for nucleophilic substitution on nitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Temperature Parameters for Nucleophilic Substitution (SNAr) on Nitropyridines Ticket ID: SNAr-PYR-001 Status: Open / Guide[1]

Welcome to the Nitropyridine Reactivity Support Hub

You are likely here because your nucleophilic aromatic substitution (SNAr) on a nitropyridine core is behaving unpredictably. Perhaps you are seeing no conversion at reflux, or conversely, your reaction mixture has degraded into an intractable black tar.

Nitropyridines are deceptive.[1] The pyridine nitrogen renders the ring electron-deficient, and the nitro group further activates it.[1] However, the interplay between temperature , regioselectivity , and leaving group lability (nitro vs. halogen) creates a narrow window for success. This guide replaces trial-and-error with thermodynamic logic.

Module 1: The Thermodynamics of Reactivity (FAQ)

Q: Why does my reaction stall even though the literature suggests nitropyridines are highly reactive?

A: Reactivity is not binary; it is a function of the Activation Energy (


)  required to form the Meisenheimer Complex .[1]

In SNAr on nitropyridines, the rate-determining step is usually the nucleophilic attack, which disrupts aromaticity to form a high-energy anionic intermediate (Meisenheimer complex).

  • Temperature's Role: Temperature does not just "speed up" the reaction; it provides the kinetic energy to overcome the barrier to this complex.[1]

  • The Trap: If

    
     is too low, the complex never forms.[1] If 
    
    
    
    is too high, you trigger competing pathways (polymerization or degradation of the nitro group).[1]

Q: I am displacing a halogen. Does the position of the nitro group matter for my temperature setpoint?

A: Yes, critically.

  • Ortho/Para (2- or 4-nitro): The nitro group stabilizes the Meisenheimer complex via resonance.[1][2] These reactions often proceed at 0°C to 60°C .[1]

  • Meta (3-nitro): The nitro group only provides inductive withdrawal (

    
     effect).[1] Resonance stabilization is absent.[1] These substrates often require 100°C+  and stronger nucleophiles, significantly increasing the risk of tar formation.[1]
    
Module 2: Critical Temperature Thresholds & Solvent Selection

Use this table to select your initial process window. Note: "LG" = Leaving Group.[1][2][3]

Substrate TypeLeaving GroupSolvent SystemTemp.[1][4][5] WindowRisk Factor
2-Halo-3-nitropyridine HalogenTHF / MeCN0°C – 40°CLow. Highly activated.[1] High temp causes hydrolysis.
2-Halo-5-nitropyridine HalogenDMF / DMSO60°C – 90°CMedium. Less activated than 3-nitro isomer.
3-Halo-5-nitropyridine HalogenNMP / DMSO120°C – 150°CHigh. Only inductive activation.[1] Severe degradation risk.[1]
2,3-Dinitropyridine Nitro (

)
MeOH / EtOH-20°C – 0°CCritical.

is a "hyper-nucleofuge" here.[1] Exothermic!
Unsubstituted Nitropyridine Hydride (

)
Liquid

/ KMnO4
-33°C (VNS conditions)Special. Requires Vicarious Nucleophilic Substitution (VNS).[1]

Technical Insight: In poly-functionalized systems (e.g., 3-bromo-4-nitropyridine), the Nitro group can sometimes be a better leaving group than the Bromine, especially with "hard" nucleophiles like alkoxides. This is often temperature-dependent.[1]

Module 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision logic for troubleshooting reaction failures based on temperature and product analysis.

SNAr_Troubleshooting Start Start: Reaction Analysis Outcome What is the outcome? Start->Outcome NoRxn No Reaction / SM Recovered Outcome->NoRxn  Stalled   Tar Black Tar / Decomposition Outcome->Tar  Degraded   WrongIso Wrong Regioisomer Outcome->WrongIso  Mixed   CheckSolv Check Solvent Polarity NoRxn->CheckSolv CheckOx Oxidative Degradation? Tar->CheckOx CheckKinetic Kinetic vs Thermo Control WrongIso->CheckKinetic SwitchDipolar Switch to DMSO/NMP Increase T by 10°C CheckSolv->SwitchDipolar  Low Polarity?   Degas Degas Solvents (N2/Ar) Lower T by 20°C CheckOx->Degas  O2 Present?   LowerT Lower T (Kinetic Control) Target C2/C4 CheckKinetic->LowerT  C3 Product?  

Caption: Diagnostic flow for SNAr failures. Blue nodes indicate decision points; Green nodes indicate corrective protocols.

Module 4: Standard Operating Procedure (SOP)

Protocol: Temperature-Ramped SNAr on Nitropyridines

This protocol minimizes degradation by finding the minimum effective temperature (MET).[1]

1. Preparation & Inerting (Crucial Step) [1]

  • Nitropyridines are prone to oxidative tarring.[1]

  • Action: Sparge the reaction solvent (e.g., DMF or DMSO) with Nitrogen or Argon for 15 minutes before adding the substrate.[1]

  • Why: Removes dissolved oxygen that catalyzes radical decomposition of the Meisenheimer complex.[1]

2. The "Cold Start" Strategy

  • Dissolve substrate and base (e.g.,

    
    , 1.5 eq) in the solvent.
    
  • Cool to 0°C (ice bath).

  • Add the nucleophile dropwise.[1]

  • Checkpoint: Stir at 0°C for 30 mins. Check TLC/LCMS.[1]

    • Reasoning: Highly activated substrates (e.g., 2,4-dinitropyridine) will react instantly. Heating these leads to exotherms and impurities.[1]

3. The Step-Wise Ramp

  • If no reaction at 0°C, warm to Room Temperature (25°C) . Stir 1 hour.

  • If no reaction, heat to 50°C . Monitor every 30 mins.

  • If no reaction, heat to 80°C .

  • Stop Rule: Do not exceed 120°C unless using a microwave reactor, as thermal decomposition of the nitro group becomes dominant [1].[1]

4. Quenching

  • Pour the reaction mixture into ice-cold brine or water.

  • Why: Gradual cooling can trap impurities in the crystal lattice.[1] Crash-precipitation prevents this.[1]

Module 5: Regioselectivity & Temperature

The Issue: In substrates like 2,4-dichloro-3-nitropyridine , you have multiple electrophilic sites.

  • C2: Inductively activated by Nitrogen (-I) and Nitro (-I).[1] Sterically hindered.

  • C4: Resonance activated by Nitrogen (para).[1] Less hindered.

  • C6: Inductively activated by Nitrogen.[1]

The Fix:

  • Low Temperature (-78°C to 0°C): Favors Kinetic Control .[1] The nucleophile attacks the most positive carbon (usually C2 or C4 depending on specific electronics) but may be reversible.[1]

  • High Temperature (>60°C): Favors Thermodynamic Control .[1] The nucleophile attacks the position that leads to the most stable product (often the one with less steric strain).[1]

Warning: In 3-nitropyridines, the nitro group can act as an ambident leaving group.[1] At high temperatures (


C), you may displace the 

group instead of the halogen if using hard nucleophiles (alkoxides) [2].[1]
References
  • Effect of Temperature on Regioselectivity: Wubbels, G. G., et al. "Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution.[1][6] Evidence that activation energy controls reactivity."[1][6] Journal of Organic Chemistry, 2013.[1][6] Link

  • Nitro Group Displacement: Mahdhaoui, F., et al. "SNAr reactions of substituted pyridines with secondary amines: Kinetic and reactivity indices."[1] International Journal of Chemical Kinetics, 2019.[1] Link

  • Mechanism & Kinetics: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction."[1] VCH Publishers, New York.[1] (Standard Text on Meisenheimer Complexes).

  • Vicarious Nucleophilic Substitution (VNS): Makosza, M., et al. "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution."[1][7] Organic Letters, 2022.[1] Link[1]

Sources

Technical Support Center: High-Purity Dimethoxypyridine Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Regioisomeric & Kinetic Impurities in Dimethoxypyridine Synthesis Reference Code: TSC-DMP-001 Status: Active Audience: Process Chemists, Medicinal Chemists, CMC Leads

The Kinetic Landscape: Why You Have Impurities

Before troubleshooting, you must understand the "why." The synthesis of 2,6-dimethoxypyridine (2,6-DMP) from 2,6-dichloropyridine (2,6-DCP) via Nucleophilic Aromatic Substitution (


) is governed by deactivation kinetics .

In


, electron-withdrawing groups (like -Cl) activate the ring.[1]
  • Step 1 (Fast): The first methoxide attacks. One -Cl is replaced by -OMe.

  • The Problem: The new -OMe group is an Electron Donating Group (EDG) by resonance. It enriches the pyridine ring with electron density, making it less electrophilic .

  • Step 2 (Slow): The second methoxide attack is kinetically disfavored compared to the first.

Result: If you do not push the reaction hard enough, you get a mixture of the target (2,6-DMP) and the "regio-defect" intermediate: 2-chloro-6-methoxypyridine .

Reaction Pathway Visualization

SNAr_Kinetics cluster_legend Kinetic Trap Warning Start 2,6-Dichloropyridine (Highly Reactive) Inter 2-Chloro-6-methoxypyridine (Deactivated Intermediate) Start->Inter k1 (Fast) + NaOMe Impurity Regioisomer: 2,4-Dimethoxy (From impure SM) Start->Impurity If 2,4-DCP present Product 2,6-Dimethoxypyridine (Target) Inter->Product k2 (Slow) + NaOMe, Heat

Figure 1: The Stepwise


 Pathway. Note that k2 << k1 due to ring deactivation by the first methoxy group.

Troubleshooting Guides (Q&A)

Issue A: "I have 5-10% mono-chloro impurity (2-chloro-6-methoxy) that won't distill off."

Diagnosis: The boiling points of 2,6-dimethoxypyridine (~178-180°C) and 2-chloro-6-methoxypyridine are uncomfortably close, making fractional distillation inefficient without a high theoretical plate count.

Solution: The "Chemical Scavenger" Protocol. Instead of physical separation, use chemical derivatization to alter the polarity of the impurity.

Step-by-Step Fix:

  • Do not quench yet. If you detect >2% mono-chloro intermediate by HPLC/GC, do not add water.

  • Add a Scavenger: Add 1.5 equivalents (relative to the impurity) of a secondary amine, such as morpholine or piperidine .

  • Super-Heat: Heat the reaction mixture to reflux (or 100°C+ in a pressure vessel) for 2-4 hours.

    • Mechanism:[2][3][4] The morpholine attacks the remaining -Cl on the impurity via

      
      .
      
    • Transformation: 2-chloro-6-methoxypyridine

      
       2-morpholino-6-methoxypyridine.
      
  • Workup: The new morpholino-byproduct is significantly more basic and polar than your target 2,6-DMP.

  • Acid Wash:

    • Dissolve the crude oil in non-polar solvent (Hexane/Heptane).

    • Wash with dilute aqueous HCl (pH ~3-4).

    • Result: The highly basic morpholino-impurity protonates and moves to the water layer. The less basic 2,6-DMP (pKa ~1.6) remains in the organic layer [1, 2].

Issue B: "I see a regioisomer peak (e.g., 2,4-dimethoxy) in my final product."

Diagnosis: This is not a reaction byproduct; it is an inherited impurity. Your starting material (2,6-dichloropyridine) likely contained 2,4-dichloropyridine. Since the chemistry is identical, they co-react.

Solution: Differential Basicity Extraction. 2,4-dimethoxypyridine and 2,6-dimethoxypyridine have slightly different pKa values due to the ortho-effect. The 2,6-isomer is sterically crowded around the nitrogen, affecting protonation.

Protocol:

  • Solvent Switch: Dissolve the mixture in Toluene.

  • Gradient Extraction:

    • Perform a counter-current extraction with phosphate buffer at decreasing pH (e.g., pH 3.0, then 2.5, then 2.0).

    • Monitor the organic layer by GC.

    • The more basic isomer (typically the less sterically hindered 2,4-isomer) will extract into the aqueous phase first.

  • Crystallization (Final Polish):

    • If the mixture is solid, recrystallize from Isooctane or Pentane at -20°C. The symmetrical 2,6-DMP often packs better than the asymmetrical 2,4-isomer.

Data & Specifications Table

Property2,6-Dimethoxypyridine (Target)2-Chloro-6-methoxypyridine (Impurity)2,4-Dimethoxypyridine (Regioisomer)
CAS 6231-18-117228-64-718616-02-9
Boiling Point 178-180°C [3]~175-185°C (Est.)~200°C
pKa (Conj.[5] Acid) ~1.6 (Low basicity)~0.7 (Very low)~6.5 (More basic)
Solubility Soluble in DCM, MeOH, TolueneSoluble in DCM, MeOHSoluble in DCM, Water (pH < 6)
Removal Method N/AChemical Scavenging / Strong Acid WashpH Controlled Extraction (pH 4-5)

Experimental Workflow: The "Self-Validating" Purification

This workflow ensures that if the impurity is present, it is automatically removed during the workup.

Purification_Flow Rxn Reaction Mixture (Target + Mono-Cl Impurity) Check IPC Check: Is Mono-Cl > 1%? Rxn->Check Scavenge Add Morpholine (1.5 eq) Heat 4h Check->Scavenge Yes Quench Quench: Water/DCM Extraction Check->Quench No Scavenge->Quench AcidWash Wash Org. Layer with 0.5M HCl (pH 3-4) Quench->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep Aqueous Aqueous Layer: Contains Morpholino-Impurity PhaseSep->Aqueous Impurity Organic Organic Layer: Contains Pure 2,6-DMP PhaseSep->Organic Product

Figure 2: Decision Tree for Chemical Purification. This logic uses the basicity shift of the impurity to force separation.

Frequently Asked Questions (FAQ)

Q: Can I use chromatography to separate the mono-chloro impurity? A: Yes, but it is difficult on a large scale. Both compounds are non-polar. You will need a very non-polar mobile phase (e.g., 98:2 Hexane:EtOAc) on silica gel. The "Chemical Scavenger" method (Issue A above) is superior for >10g scales as it avoids solvent waste.

Q: Why is my yield low after acid extraction? A: You likely used an acid that was too strong. 2,6-Dimethoxypyridine has a pKa of ~1.[6]6. If you use 6M HCl, you will protonate the target and lose it to the water layer. Use 0.5M HCl or a Citrate Buffer at pH 3.0–4.0 to remove highly basic amine impurities while keeping the non-basic 2,6-DMP in the organic phase.

Q: My 2,6-DMP is yellow. Is it impure? A: Pure 2,6-dimethoxypyridine is a colorless liquid/low-melting solid. A yellow color usually indicates trace N-oxide formation or oxidative degradation. Distillation under reduced pressure (vacuum) is recommended to remove color bodies [3].

References

  • European Commission. (2006). Opinion on 2,6-dimethoxy-3,5-pyridinediamine HCl. Scientific Committee on Consumer Products. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87009, 2-Chloro-6-methoxypyridine. Retrieved from

  • Sigma-Aldrich. (2025). 2,6-Dimethoxypyridine Product Specification & Properties. Retrieved from

Sources

Validation & Comparative

1H NMR spectrum analysis of 2,4-Dimethoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: 1H NMR Structural Validation of 2,4-Dimethoxy-3-nitropyridine

Executive Summary

This compound is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR, KRAS targeting) and antiviral agents. Its structural integrity is defined by the specific regiochemistry of the nitro group at position 3 and the methoxy substituents at positions 2 and 4.

This guide provides a comparative NMR analysis to distinguish the target molecule from its starting material (2,4-dichloro-3-nitropyridine) and its most common regioisomer (2,4-dimethoxy-5-nitropyridine) . The presence of vicinal coupling (


) in the aromatic region is the primary diagnostic tool for validating the 3-nitro substitution pattern.

Theoretical Framework & Structural Logic

The validation of this molecule relies on two specific NMR phenomena:

  • Vicinal Coupling (The "3-Nitro" Signature): In 2,4-disubstituted-3-nitropyridines, the remaining protons are located at positions 5 and 6. These protons are adjacent (vicinal), resulting in a characteristic doublet-doublet splitting pattern (

    
     Hz).
    
    • Contrast: The 5-nitro isomer possesses protons at positions 3 and 6, which are separated by a substituent. This results in two singlets (para-coupling is negligible or very weak).

  • Electronic Deshielding: The proton at position 6 (H-6) is adjacent to the ring nitrogen, causing a significant downfield shift (

    
     ppm). The proton at position 5 (H-5) is shielded by the electron-donating methoxy group at position 4.
    
Diagram: Structural Elucidation Logic

G Start Unknown Sample (Pyridine Derivative) Aromatic Analyze Aromatic Region (6.0 - 9.0 ppm) Start->Aromatic Splitting Check Splitting Pattern Aromatic->Splitting Doublets Two Doublets (J ~ 6 Hz) (Vicinal H5-H6) Splitting->Doublets Adjacent Protons Singlets Two Singlets (Isolated H3 & H6) Splitting->Singlets Isolated Protons Target CONFIRMED: 3-Nitropyridine Core Doublets->Target Isomer REJECT: 5-Nitropyridine Isomer Singlets->Isomer OMe_Check Analyze Aliphatic Region (3.8 - 4.2 ppm) Target->OMe_Check Final Target Validated: This compound OMe_Check->Final 2x Singlets found

Caption: Decision tree for distinguishing the 3-nitro target from the 5-nitro regioisomer based on spin-spin coupling.

Comparative Spectral Analysis

The following table contrasts the target molecule with its precursor and potential impurities. Data is standardized for DMSO-d6 (common solvent for nitropyridines due to solubility).

FeatureTarget: this compound Precursor: 2,4-Dichloro-3-nitropyridine Impurity: 2,4-Dimethoxy-5-nitropyridine
H-6 (Aromatic) ~8.35 ppm (d,

Hz)
~8.70 ppm (d,

Hz)
~9.00 ppm (s )
H-5 (Aromatic) ~6.75 ppm (d,

Hz)
~7.90 ppm (d,

Hz)
~6.50 ppm (s , H-3 position)
Methoxy (C2) ~4.05 ppm (s, 3H) Absent~4.00 ppm (s, 3H)
Methoxy (C4) ~3.95 ppm (s, 3H) Absent~3.90 ppm (s, 3H)
Key Distinction Upfield shift of H-5 due to OMe + Doublet splitting. Downfield aromatics + No aliphatic signals. Singlet aromatic signals (No coupling).

Note on Chemical Shifts: The introduction of the Methoxy group at C4 causes a significant upfield shift (shielding) of the H-5 proton compared to the dichloro precursor (


 ppm) due to the resonance electron-donating effect of the oxygen atom.

Detailed Signal Assignment & Interpretation

A. The Aromatic Region (6.5 – 8.5 ppm)
  • H-6 (

    
     8.35, d):  This proton is located 
    
    
    
    to the pyridine nitrogen. The inductive electron-withdrawing nature of the nitrogen, combined with the ring current, deshields this proton, placing it furthest downfield.
  • H-5 (

    
     6.75, d):  This proton is 
    
    
    
    to the nitrogen but ortho to the C4-Methoxy group. The mesomeric donation from the methoxy oxygen increases electron density at C3 and C5, significantly shielding H-5.
  • Coupling (

    
    ):  The observation of a clean doublet with a coupling constant of ~6 Hz confirms the protons are neighbors, validating the 3-nitro  substitution pattern.
    
B. The Aliphatic Region (3.8 – 4.2 ppm)
  • C2-OMe (

    
     4.05, s):  The methoxy group at C2 is sterically crowded (flanked by the ring Nitrogen and the C3-Nitro group). This steric compression and proximity to the N-lone pair typically shift it slightly downfield compared to C4-OMe.
    
  • C4-OMe (

    
     3.95, s):  Located at the 4-position, this methoxy group is less sterically hindered but electronically conjugated to the nitro group at C3.
    

Experimental Protocol: Reaction Monitoring

To ensure high-quality data for publication or QC, follow this standardized workflow.

Diagram: Synthesis & QC Workflow

Workflow Start Start: 2,4-Dichloro-3-nitropyridine Rxn Reaction: NaOMe / MeOH, 0°C -> RT Start->Rxn Workup Workup: Aqueous Wash / Extraction Rxn->Workup NMR_Prep NMR Prep: Dissolve ~10mg in DMSO-d6 Workup->NMR_Prep QC_Check QC Check: Integration Ratio (2 Arom : 6 Aliph) NMR_Prep->QC_Check

Caption: Workflow for converting the dichloro precursor to the dimethoxy target and validating via NMR.

Step-by-Step Protocol
  • Sampling: Take a 10 mg aliquot of the crude solid after workup (drying).

  • Solvent Selection: Use DMSO-d6 (0.6 mL). While CDCl

    
     is acceptable, DMSO-d6 prevents aggregation and provides sharper peaks for polar nitropyridines.
    
  • Acquisition Parameters:

    • Scans: 16 (sufficient for 10 mg).

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): Set to

      
       seconds to ensure accurate integration of the aromatic protons vs. the methyl protons (which have different T1 relaxation times).
      
  • Integration Check (Self-Validation):

    • Set the integral of the H-6 doublet (most downfield) to 1.00 .

    • Pass Criteria:

      • H-5 doublet integral = 1.00 ± 0.05 .

      • Combined Methoxy singlets integral = 6.00 ± 0.20 .

    • Failure Mode: If aromatic integrals are < 1.0 relative to methoxy, check for residual solvent or incomplete drying. If splitting is singlet, the reaction produced the wrong isomer (unlikely unless starting material was impure).

References

  • BenchChem. 2-Chloro-4-methoxy-3-nitropyridine and related analogs: Spectral Properties. Retrieved from

  • Google Patents. Compounds and compositions for treating conditions associated with APJ receptor activity (WO2020073011A1). (Contains synthesis and characterization of this compound derivatives). Retrieved from

  • ChemicalBook. 2,4-Dichloro-3-nitropyridine NMR Spectrum Data. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 3778232 (2-Chloro-4-methoxy-3-nitropyridine). Retrieved from

A Senior Application Scientist's Guide to Differentiating Dinitrotoluene Isomers (C7H8N2O4) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of common C7H8N2O4 isomers, focusing on 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT). As two of the most prevalent isomers used in industrial applications and frequently encountered in environmental and forensic analysis, their unambiguous identification is critical.[1] We will explore how Electron Ionization (EI) mass spectrometry reveals distinct fragmentation signatures, enabling researchers to differentiate these structurally similar compounds with confidence.

The Analytical Imperative: Why Isomer Differentiation Matters

The molecular formula C7H8N2O4 corresponds to six constitutional isomers of dinitrotoluene. While they share the same mass, their chemical properties, environmental fate, and toxicological profiles can differ significantly. Technical grade DNT, for instance, is primarily a mixture of 76% 2,4-DNT and 19% 2,6-DNT.[1] Therefore, analytical methods must provide more than just a molecular weight; they must deliver structural information. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for this task, offering both chromatographic separation and highly reproducible fragmentation patterns that serve as molecular fingerprints.[2]

The Engine of Differentiation: Electron Ionization (EI) Principles

In EI-MS, analyte molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•).[2] This molecular ion is often unstable and contains excess energy, causing it to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The pattern of fragments is dictated by the molecule's structure, with the weakest bonds tending to break first to form the most stable possible ions and neutral radicals.[3] For nitroaromatic compounds like DNT, this process reveals diagnostically significant pathways.

Comparative Fragmentation Analysis: 2,4-DNT vs. 2,6-DNT

Both 2,4-DNT and 2,6-DNT produce a molecular ion (M+•) at m/z 182 , confirming their shared elemental composition.[4][5] The key to their differentiation lies in the relative abundances of their fragment ions, which are governed by the positions of the nitro groups relative to the methyl group.

Shared Fragmentation Pathways

Both isomers exhibit fragmentation pathways common to nitroaromatic compounds:

  • Loss of a Nitro Radical (•NO2): A facile cleavage resulting in the loss of 46 Da to produce an ion at m/z 136 .

  • Loss of a Nitric Oxide Radical (•NO): A rearrangement followed by the loss of 30 Da, yielding an ion at m/z 152 .

The Diagnostic Differentiator: The "Ortho Effect"

The most significant distinction arises from a phenomenon known as the "ortho effect".[6] When a methyl group is positioned ortho to a nitro group, an intramolecular hydrogen rearrangement can occur. The molecular ion rearranges to transfer a hydrogen atom from the methyl group to an oxygen on the nitro group, followed by the elimination of a hydroxyl radical (•OH), a neutral loss of 17 Da.[7] This produces a highly characteristic and often abundant ion at m/z 165 ([M-OH]+).

  • 2,4-Dinitrotoluene (2,4-DNT): Possesses one nitro group in the ortho position (position 2). It exhibits a prominent peak at m/z 165 due to this effect.[4]

  • 2,6-Dinitrotoluene (2,6-DNT): Has two nitro groups in the ortho position (positions 2 and 6). It also shows a strong signal at m/z 165.[5]

While both show this effect, the relative intensity of the m/z 165 peak compared to other fragments, particularly the molecular ion, can be a distinguishing feature. In many standard EI spectra, the [M-OH]+ fragment at m/z 165 is the base peak (most abundant ion) for 2,6-DNT, whereas for 2,4-DNT, the molecular ion at m/z 182 is often more abundant or of comparable intensity.

Data Summary: Key Fragment Ions
Mass-to-Charge (m/z)Proposed Fragment2,4-DNT Relative Intensity (%)[4]2,6-DNT Relative Intensity (%)[5]Fragmentation Pathway
182 [M]+• (Molecular Ion) 100 75 Initial Ionization
165 [M-OH]+ 60 100 (Base Peak) Ortho Effect
152[M-NO]+~10~15Loss of •NO
136[M-NO2]+~5~8Loss of •NO2
119[M-OH-NO2]+~20~25Sequential loss
89[C7H5O]+~35~45Ring fragmentation
63[C5H3]+~30~40Ring fragmentation

Note: Relative intensities are approximate and can vary slightly between instruments. The values are based on NIST reference spectra.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary EI fragmentation pathways for 2,4-DNT and 2,6-DNT.

G cluster_0 2,4-DNT Fragmentation mol_ion C7H6N2O4+• m/z 182 frag_165 [M-OH]+ m/z 165 mol_ion->frag_165 - •OH (Ortho Effect) frag_152 [M-NO]+ m/z 152 mol_ion->frag_152 - •NO frag_136 [M-NO2]+ m/z 136 mol_ion->frag_136 - •NO2 frag_89 [C7H5O]+ m/z 89 frag_165->frag_89 - NO, -HCN

Caption: Primary EI fragmentation cascade for 2,4-Dinitrotoluene (m/z 182).

G cluster_1 2,6-DNT Fragmentation mol_ion C7H6N2O4+• m/z 182 frag_165 [M-OH]+ (Base Peak) m/z 165 mol_ion->frag_165 - •OH (Ortho Effect) frag_152 [M-NO]+ m/z 152 mol_ion->frag_152 - •NO frag_136 [M-NO2]+ m/z 136 mol_ion->frag_136 - •NO2 frag_89 [C7H5O]+ m/z 89 frag_165->frag_89 - NO, -HCN

Caption: Primary EI fragmentation cascade for 2,6-Dinitrotoluene (m/z 182).

Field-Proven Experimental Protocol: GC-MS Analysis

To obtain reliable and reproducible data for DNT isomer analysis, a robust GC-MS method is essential. The following protocol outlines a standard approach.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~10 mg of the DNT standard or sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a working concentration of ~1-10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40-350.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Integrate the chromatographic peaks corresponding to the DNT isomers.

    • Extract the mass spectrum for each peak.

    • Compare the obtained spectra against a validated spectral library (e.g., NIST) and the reference data in this guide.

    • Confirm identification by matching both retention time and fragmentation pattern.

Experimental Workflow Diagram

G cluster_workflow GC-MS Analytical Workflow prep 1. Sample Prep (Dissolution & Dilution) inject 2. GC Injection (Vaporization) prep->inject sep 3. GC Separation (Chromatographic Column) inject->sep ion 4. MS Ionization (70 eV EI Source) sep->ion detect 5. Mass Analysis (Quadrupole) ion->detect data 6. Data Acquisition (Spectrum Generation) detect->data

Caption: Standard workflow for the GC-MS analysis of DNT isomers.

Concluding Insights

The mass spectral analysis of C7H8N2O4 isomers is a clear demonstration of how subtle structural differences manifest as distinct chemical fingerprints. While 2,4-DNT and 2,6-DNT share common fragmentation pathways, the positional influence of the nitro groups gives rise to the diagnostic "ortho effect." The resulting [M-OH]+ ion at m/z 165, particularly its high relative abundance in the 2,6-isomer, serves as a reliable marker for differentiation. By employing a validated GC-MS protocol, researchers can confidently identify these critical isomers, ensuring data integrity in forensic, environmental, and industrial applications.

References

  • ResearchGate. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. Retrieved February 27, 2026, from [Link]

  • Pimienta, V., et al. (2014). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1434-1442. Retrieved February 27, 2026, from [Link]

  • mzCloud. (2015). 2,4-Dinitrotoluene. Retrieved February 27, 2026, from [Link]

  • Asselin, M., & Paré, J.R. (1981). Atmospheric Pressure Chemical Ionization Negative Mass Spectra of the Dinitrotoluene Isomers. Defence Research Establishment Valcartier. Retrieved February 27, 2026, from [Link]

  • Restek. (n.d.). 2,4-Dinitrotoluene. Retrieved February 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Examples of constitutional isomers of molecular formula C7H8. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (1970). Ortho effects–I: Fragmentation mechanisms in some ortho ‐substituted nitroarenes. Organic Mass Spectrometry. Retrieved February 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-2,4-dinitro-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • DTIC. (n.d.). Analytical Chemistry of 2,4,6-Trinitrotoluene. Retrieved February 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Aromatic constitutional isomers of molecular formula C7H8O. Retrieved February 27, 2026, from [Link]

  • Van Bramer, S. (2022). Fragmentation Mechanisms. Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatography–Mass Spectrometry of Trinitrotoluene Isomers in the Negative Ionization Mode Under Resonance Electron Capture. Retrieved February 27, 2026, from [Link]

  • SpectraBase. (n.d.). 2,6-Dinitrotoluene. Retrieved February 27, 2026, from [Link]

  • Chegg. (2021). Solved The mass spectrum for ortho-nitrotoluene has a major. Retrieved February 27, 2026, from [Link]

  • SIELC Technologies. (2018). 2,6-Dinitrotoluene. Retrieved February 27, 2026, from [Link]

  • PubMed. (2007). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dinitrotoluene. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Ligand zwitter ion. Retrieved February 27, 2026, from [Link]

  • PubMed. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved February 27, 2026, from [Link]

  • Spectroscopy Online. (2019). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Benzene, 2-methyl-1,3-dinitro-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-2,4-dinitro- IR Spectrum. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • Van Bramer, S. (2022). Electron Ionization. Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Benzene, 4-methyl-1,2-dinitro-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • YouTube. (2021). Find isomer from C7H8O || Isomerism || organic chemistry. Retrieved February 27, 2026, from [Link]

  • YouTube. (2023). How Many Isomers of C7H8O ?. Retrieved February 27, 2026, from [Link]

Sources

Spectral Fingerprinting: Differentiating Nitro and Methoxy Pyridines via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyridine scaffold is ubiquitous, serving as the core for countless therapeutics (e.g., proton pump inhibitors, kinase inhibitors). The ability to rapidly distinguish between electron-withdrawing nitro (


) and electron-donating methoxy (

) substituents on a pyridine ring is critical during intermediate synthesis and quality control.

While NMR is definitive, FTIR (Fourier Transform Infrared) spectroscopy offers a faster, cheaper, and non-destructive "first-pass" validation. This guide provides a technical comparison of the vibrational modes of these two functional groups, grounded in electronic theory and validated by experimental protocols.

Theoretical Framework: The Electronic Tug-of-War

To interpret the IR spectra of substituted pyridines, one must understand the electronic environment of the ring.

  • The Pyridine Core: The nitrogen atom in the ring is electronegative, exerting an inductive pull (-I effect) that makes the ring electron-deficient compared to benzene.

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG). When attached to an electron-deficient pyridine, it creates a "competitive" electronic environment, often shifting vibrational frequencies to higher wavenumbers (blue shift) due to increased bond force constants.
    
  • Methoxy Group (

    
    ):  An electron-donating group (EDG) via resonance (+M effect). It pumps electron density back into the electron-deficient pyridine ring, typically lowering the wavenumber of ring vibrations (red shift) and exhibiting distinct C-O-C stretching modes.
    

The Nitro Group ( ) Profile

The nitro group is characterized by two distinct, high-intensity bands arising from the coupled vibrations of the N=O bonds.

Primary Diagnostic Peaks
Vibration ModeWavenumber Range (

)
IntensityCharacteristics
Asymmetric Stretch (

)
1530 – 1550 StrongOften overlaps with pyridine ring C=C/C=N stretching modes (1600–1430

).[1]
Symmetric Stretch (

)
1330 – 1350 StrongThe "Gold Standard" Confirmation. This region is usually cleaner than the asymmetric region.
C-N Stretch (

)
850 – 870 MediumBond connecting the nitro group to the pyridine ring.
Mechanistic Insight

In 4-nitropyridine, the resonance interaction between the nitro group and the ring nitrogen is limited compared to nitrobenzene, keeping the


 and 

relatively localized. However, if an amine is present (e.g., 2-amino-5-nitropyridine), "push-pull" conjugation can lower these frequencies significantly due to increased single-bond character in the N-O bonds.

The Methoxy Group ( ) Profile

The methoxy group introduces an ether linkage. The diagnostic challenge lies in distinguishing the C-O stretches from the pyridine ring "breathing" modes.

Primary Diagnostic Peaks
Vibration ModeWavenumber Range (

)
IntensityCharacteristics
C-H Stretch (Methyl) 2850 – 3000 Weak/MedOften buried under aromatic C-H stretches; less diagnostic.
Aryl-O Stretch (

)
1230 – 1300 StrongThe asymmetric C-O-C stretch. Critical differentiator from Nitro.
Alkyl-O Stretch (

)
1000 – 1050 StrongThe symmetric C-O-C stretch involving the methyl group.
Mechanistic Insight

The methoxy oxygen has two lone pairs. One pair participates in resonance with the pyridine ring (increasing the C=C bond order of the ring), while the other affects the C-O bond strength. The band at ~1250


 is the most reliable marker, as it sits in a window typically devoid of strong pyridine ring absorptions.

Comparative Analysis: Nitro vs. Methoxy[2]

The following table summarizes the key spectral differences required for rapid identification.

Table 1: Spectral Decision Matrix
FeatureNitro-Pyridine (

)
Methoxy-Pyridine (

)
1500–1550

Strong Doublet/Broad Band (

+ Ring)
Single/Sharp (Ring stretch only)
1330–1350

Strong Peak (

)
Absent (or weak ring overtone)
1230–1300

Clear / Baseline Strong Peak (Aryl-Ether C-O)
1000–1050

Ring Breathing Only (~990-1010)Strong Peak (Alkyl-Ether C-O)
Visual Logic Flow (Graphviz)

The following diagram outlines the logical workflow for interpreting a spectrum of an unknown substituted pyridine.

SpectralLogic Start Unknown Pyridine Spectrum Check1500 Check 1500-1550 cm⁻¹ Region Start->Check1500 Check1350 Check 1330-1350 cm⁻¹ Region Check1500->Check1350 Strong Absorption Present Check1250 Check 1230-1300 cm⁻¹ Region Check1500->Check1250 Weak/Ring Modes Only ResultNitro Likely Nitro-Pyridine (Strong Sym/Asym Stretches) Check1350->ResultNitro Strong Peak Found Ambiguous Ambiguous/Mixed (Run NMR) Check1350->Ambiguous Weak/Absent ResultMethoxy Likely Methoxy-Pyridine (Strong Ether C-O Stretches) Check1250->ResultMethoxy Strong Peak Found Check1250->Ambiguous Absent

Figure 1: Decision tree for differentiating nitro and methoxy substituents on pyridine rings based on IR spectral features.

Experimental Protocol

To ensure the spectral resolution necessary to distinguish these bands (particularly the Nitro


 from the Pyridine ring stretch), the sample preparation is paramount.
Method A: ATR (Attenuated Total Reflectance) – Recommended for Rapid Screening

Why: Minimal prep, high throughput, excellent for solids. Caution: ATR crystals (Diamond/ZnSe) have a limited depth of penetration. Strong nitro bands can sometimes appear distorted due to anomalous dispersion effects.

  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Crucial: Run a background scan to ensure no residue (peaks at 3300

    
     or 2900 
    
    
    
    ) remains.
  • Sample Loading: Place ~5 mg of the solid pyridine derivative on the crystal.

  • Compression: Apply high pressure using the anvil. Ensure the "Force Gauge" is in the green zone to maximize contact.

  • Acquisition:

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res - recommended if peaks overlap).
    • Scans: 16 (Screening) or 64 (Publication quality).

  • Processing: Apply "ATR Correction" in your software to adjust relative intensities to match transmission libraries.

Method B: KBr Pellet – Recommended for "Fingerprint" Validation

Why: Provides the highest spectral resolution and eliminates ATR pathlength variations. Caution: KBr is hygroscopic. Water bands (3400


 and 1640 

) can mask features.

KBrProtocol Step1 Dry KBr Powder (105°C for 2h) Step2 Mix Sample:KBr (Ratio 1:100) Step1->Step2 Step3 Grind to Fine Powder (Agate Mortar) Step2->Step3 Step4 Press Pellet (10 Tons, 2 mins) Step3->Step4 Step5 Analyze (Transmission Mode) Step4->Step5

Figure 2: Workflow for preparing KBr pellets to minimize moisture interference and scattering.

Troubleshooting & Validation

Issue: The peak at 1540


 is broad and unresolved.
  • Cause: Overlap between the Pyridine Ring C=N stretch and Nitro

    
    .
    
  • Solution: Focus on the 1350

    
      region. The symmetric nitro stretch is rarely obstructed. Alternatively, check the 1250 
    
    
    
    region; if it is clean, it confirms the absence of a methoxy group.

Issue: Unexpected peak at 1640


.
  • Cause: Water contamination (H-O-H bending) in KBr pellet or Pyridone tautomer formation (if an -OH or -NH group is also present).

  • Solution: Dry the sample in a vacuum oven at 40°C. If the peak persists, consider the possibility of a pyridone tautomer (C=O stretch).

References

  • MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2018). Infrared Spectrum of 4-Nitropyridine N-oxide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Crystal structure of 2-(2-Methoxyphenoxy)-3-nitropyridine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference Text).

Sources

Comparing reactivity of 2-methoxy vs 4-methoxy positions in nitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and heterocycle synthesis, the positioning of the methoxy group relative to the pyridine nitrogen fundamentally alters the electronic and steric landscape of the molecule. While 2-methoxy- and 4-methoxy-nitropyridines are constitutional isomers, their reactivity profiles diverge significantly due to the interplay between the inductive effect of the ring nitrogen, the resonance contribution of the methoxy group, and the ortho-activation provided by the nitro group.

This guide objectively compares these two scaffolds, focusing on Nucleophilic Aromatic Substitution (


), O-demethylation kinetics, and synthetic utility.

Electronic and Steric Landscape

The reactivity differences stem from how the methoxy group interacts with the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group (typically at C3 or C5).

Electronic Activation
  • 2-Methoxy Position (Ortho): The C2 carbon is highly electron-deficient due to the strong inductive withdrawal (-I) from the adjacent ring nitrogen and the resonance stabilization of anionic intermediates (Meisenheimer complexes) by the nitrogen. When a nitro group is present at C3, the C2 position becomes a "hotspot" for nucleophilic attack, activated by both N (ortho) and NO

    
     (ortho).
    
  • 4-Methoxy Position (Para): The C4 carbon is activated by the ring nitrogen primarily through resonance (-M effect of the ring) and less by induction due to distance. A nitro group at C3 activates C4 via the ortho-effect.

Steric Environment
  • 2-Methoxy-3-Nitropyridine: The C2 center is sterically crowded, flanked by the ring nitrogen lone pair on one side and the bulky nitro group on the other. This "ortho-ortho" buttressing can hinder the approach of large nucleophiles.

  • 4-Methoxy-3-Nitropyridine: The C4 center is less hindered, flanked by the nitro group and a hydrogen atom (C5). This accessibility often makes C4 kinetically favored for bulky nucleophiles despite C2 being electronically more positive.

ElectronicLandscape cluster_2OMe 2-Methoxy-3-Nitropyridine cluster_4OMe 4-Methoxy-3-Nitropyridine C2 C2 Center (High Electronic Activation) (High Steric Hindrance) N_ring Ring Nitrogen (-I, -M Effect) N_ring->C2 Inductive Withdrawal NO2_3 C3-Nitro Group (Ortho Activation) NO2_3->C2 Ortho Activation C4 C4 Center (Moderate Activation) (Low Steric Hindrance) N_ring4 Ring Nitrogen (Resonance Only) N_ring4->C4 Resonance Withdrawal NO2_3b C3-Nitro Group (Ortho Activation) NO2_3b->C4 Ortho Activation

Caption: Electronic and steric pressures on the reactive carbon centers in isomeric nitropyridines.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

In nitropyridines, the methoxy group can act as a leaving group under forcing conditions or with strong nucleophiles, particularly when the ring is further activated by the nitro group.

Displacement of the Methoxy Group

The displacement of the methoxy group (


) by amines or thiols yields amino- or alkylthio-nitropyridines.
Feature2-Methoxy-3-Nitropyridine4-Methoxy-3-Nitropyridine
Reaction Rate Faster with small nucleophiles (e.g., NH

, MeNH

) due to higher electronic deficiency at C2.
Faster with bulky nucleophiles (e.g., piperidine, anilines) due to reduced steric hindrance.
Mechanism Proceed via a Meisenheimer complex stabilized by N-atom lone pair (very stable).Proceed via a Meisenheimer complex stabilized by N-atom resonance (stable).
Leaving Group OMe is a poor leaving group but leaves due to high ring activation.OMe is a poor leaving group; requires higher temperature than C2 isomer.
Competition Competitive attack at C4 or C6 is rare due to C2 activation.Competitive attack at C2 or C6 is possible if C4 is blocked.
Displacement of the Nitro Group

While less common, the nitro group itself is a potent leaving group (nucleofuge).

  • Rule of Thumb: In 3-nitropyridines, the nitro group is at the beta position relative to the ring nitrogen and is not activated for

    
     by the ring nitrogen.
    
  • Exception: If the methoxy group is at C2, it donates electrons into the ring (resonance), deactivating the ring towards nucleophilic attack at C3. Therefore, displacement of the methoxy group is the dominant pathway over displacement of the nitro group in these specific isomers.

Reactivity Profile: O-Demethylation (Hydrolysis)

Converting the methoxypyridine to a pyridone (hydroxypyridine tautomer) is a critical transformation, often used to unmask polar functionality.

Stability and Kinetics
  • 2-Methoxy Isomer: Significantly more labile towards acid-catalyzed hydrolysis.

    • Reasoning: Protonation of the ring nitrogen facilitates nucleophilic attack by water/halide at the methyl group or the C2 carbon. The resulting 2-pyridone is thermodynamically very stable (amide-like resonance).

  • 4-Methoxy Isomer: More robust. Requires harsher conditions (e.g., concentrated HBr/AcOH at reflux or BBr

    
    ).
    
    • Reasoning: The 4-pyridone (vinylogous amide) is stable, but the transition state for demethylation is higher in energy due to the distance from the protonated nitrogen.

Comparative Data: Demethylation Conditions
Reagent2-Methoxy-3-Nitropyridine4-Methoxy-3-Nitropyridine
HCl (aq, 6M) Hydrolysis to 2-pyridone occurs at 80°C.Stable at 80°C; requires reflux or stronger acid.
HBr / AcOH Complete conversion in <2h at 100°C.Requires 4-6h at 110°C for completion.
BBr

(DCM)
Fast reaction at 0°C to RT.Moderate reaction, may require RT to 40°C.

Experimental Protocols

Protocol A: Selective Demethylation of 2-Methoxy-3-Nitropyridine

Target: 3-Nitro-2-pyridone (High Yield Method)

  • Setup: Charge a round-bottom flask with 2-methoxy-3-nitropyridine (1.0 equiv) and glacial acetic acid (0.5 M concentration).

  • Reagent Addition: Add 48% aqueous HBr (5.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C for 2 hours. Monitor by TLC (the pyridone is significantly more polar).

  • Workup: Cool to 0°C. Dilute with ice water. The product often precipitates as a yellow solid. Filter and wash with cold water.[1]

    • Note: If no precipitate forms, neutralize carefully to pH 4-5 with 2M NaOH to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Displacement of Methoxy with Morpholine

Target: 4-Morpholino-3-nitropyridine (from 4-methoxy precursor)

  • Setup: Dissolve 4-methoxy-3-nitropyridine (1.0 equiv) in DMF (anhydrous, 0.5 M).

  • Nucleophile: Add morpholine (1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 110°C for 12 hours. (Note: The 2-methoxy isomer would typically react at 80-90°C).

  • Workup: Pour into brine and extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Strategic Decision Matrix

Use the following logic flow to select the appropriate isomer for your synthetic pathway.

DecisionMatrix Start Select Isomer based on Downstream Needs Q1 Is the Methoxy group permanent or a protecting group? Start->Q1 Permanent Use 4-Methoxy-3-Nitro (More stable to acid/hydrolysis) Q1->Permanent Permanent Ether Protecting Use 2-Methoxy-3-Nitro (Facile removal) Q1->Protecting Precursor to Pyridone Q2 Is the next step an SNAr with a bulky nucleophile? Permanent->Q2 Yes Yes Q2->Yes Yes No No Q2->No No Use4 4-Methoxy is preferred (Less steric hindrance) Q2->Use4 Use2 2-Methoxy is preferred (Higher electronic activation) Q2->Use2

Caption: Decision tree for selecting between 2-methoxy and 4-methoxy isomers in synthesis.

References

  • Demethylation Methodologies: Chem-Station Int. Ed. "O-Demethylation Strategies." Available at: [Link]

  • Nitropyridine Reactivity: Nikol'skiy, V., et al. "Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles." MDPI Chemistry Proceedings, 2020. Available at: [Link]

  • Structural Analysis: NIH PubChem. "2-Methoxy-3-nitropyridine Compound Summary." Available at: [Link]

  • Computational SNAr Studies: WuXi Biology. "Correlating Activation Energy with Relevant Orbital Energy in SNAr." Available at: [Link]

Sources

A Comparative Crystallographic Guide to 2,4-Dimethoxy-3-nitropyridine Derivatives: Unveiling Structural Nuances for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of molecules is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, influences its biological activity, and guides the process of rational drug design. This guide provides an in-depth comparative analysis of the crystal structure data available for derivatives of 2,4-dimethoxy-3-nitropyridine, a scaffold of increasing interest in medicinal chemistry due to the diverse bioactivities of nitropyridines, including their potential as anticancer and antimicrobial agents.[1]

While the crystal structure of the parent this compound (CAS 18677-44-6) remains to be elucidated—a notable gap in the current crystallographic literature—a detailed examination of its derivatives offers invaluable insights into the conformational preferences and intermolecular interactions of this heterocyclic system. This guide will objectively compare the crystallographic data of two key derivatives, 2-(4-methoxyphenoxy)-3-nitropyridine and 2-[2,5-dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine, and contextualize these findings against a broader landscape of substituted pyridines.

The this compound Scaffold: A Structural Overview

The this compound core presents a fascinating interplay of electronic and steric effects. The electron-donating methoxy groups at positions 2 and 4 are expected to influence the electron density of the pyridine ring, while the electron-withdrawing nitro group at position 3 significantly modulates the molecule's reactivity and potential for intermolecular interactions. The spatial arrangement of these substituents is crucial for determining the molecule's overall shape and how it can interact with biological targets.

Logical Relationship of Substituents on the Pyridine Ring

G Pyridine Pyridine Ring Methoxy_2 2-Methoxy (Electron-donating) Pyridine->Methoxy_2 influences Nitro_3 3-Nitro (Electron-withdrawing) Pyridine->Nitro_3 influences Methoxy_4 4-Methoxy (Electron-donating) Pyridine->Methoxy_4 influences Reactivity Modulated Reactivity & Interaction Potential Methoxy_2->Reactivity Nitro_3->Reactivity Methoxy_4->Reactivity

Caption: Interplay of substituents on the this compound scaffold.

Comparative Crystal Structure Analysis of Derivatives

The absence of the parent compound's crystal structure necessitates a detailed examination of its derivatives to understand the inherent structural tendencies of the core scaffold. Here, we compare the crystallographic data of two derivatives for which single-crystal X-ray diffraction data is available.

Derivative 1: 2-(4-Methoxyphenoxy)-3-nitropyridine

The crystal structure of 2-(4-methoxyphenoxy)-3-nitropyridine reveals a non-planar conformation.[1] The pyridine and benzene rings are nearly orthogonal to each other, with a dihedral angle of 86.69 (11)°. This significant twist is a key structural feature, likely arising from steric hindrance between the two aromatic systems. The nitro group is also twisted out of the plane of the pyridine ring.

Derivative 2: 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine

In this more complex derivative, the central phenylene ring is flanked by two 3-nitropyridin-2-yl moieties.[2][3] The crystal structure shows significant torsion angles between the pyridine and phenylene rings, a consequence of the sterically demanding ortho-substituents.[2] This steric hindrance forces the molecule into a non-planar conformation.

Comparative Data Summary
Parameter2-(4-Methoxyphenoxy)-3-nitropyridine[1]2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine[2]
Formula C₁₂H₁₀N₂O₄C₁₈H₁₄N₄O₆
Crystal System OrthorhombicTriclinic
Space Group PbcaP-1
a (Å) 7.4737 (10)4.5590 (4)
b (Å) 12.8128 (17)8.1530 (8)
c (Å) 24.529 (3)11.6359 (10)
α (˚) 9095.552 (7)
β (˚) 9095.643 (7)
γ (˚) 90104.440 (7)
Volume (ų) 2348.8 (5)413.49 (7)
Key Torsion Angles Pyridine-Benzene: 86.69 (11)°Pyridine-Phenylene: -43.73 (17)°

Key Insights from the Comparison:

  • Non-Planarity is a Common Theme: Both derivatives exhibit significant deviation from planarity. This is a critical observation for drug design, as the three-dimensional shape of a molecule is a primary determinant of its binding affinity to a biological target. The inherent steric hindrance within the 2,4-disubstituted-3-nitropyridine system appears to favor twisted conformations.

  • Influence of Substituents: The nature of the substituent at the 2-position dramatically influences the crystal packing and intermolecular interactions. The phenoxy-derivative engages in C-H···π and N-O···π interactions, forming supramolecular layers.[1] The larger bis(nitropyridin-yl)benzene derivative's packing is influenced by C-H···O contacts.[2]

  • Implications for Drug Design: The observed conformational flexibility and the propensity for specific intermolecular interactions provide valuable clues for designing novel derivatives with improved pharmacological profiles. For instance, the non-planar nature could be exploited to disrupt protein-protein interactions or to fit into specific binding pockets.

Alternative Scaffolds: A Broader Perspective

To provide a comprehensive guide, it is essential to consider alternative molecular frameworks that are being explored for similar therapeutic applications. Given the interest in nitropyridines for their anticancer properties, a relevant comparison can be made with other classes of heterocyclic compounds known to target similar biological pathways. For example, quinoline and pyrimidine derivatives are well-established pharmacophores in oncology.

A study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones provides crystallographic data for a related, yet distinct, heterocyclic system.[4][5] These compounds, while structurally more complex, share the dimethoxy substitution pattern and have been investigated for their potential as inhibitors of the main protease of SARS-CoV-2.[4][5] A comparative analysis of their crystal structures could reveal common motifs or divergent structural features that contribute to their biological activities.

Experimental Protocols: A Guide to Reproducibility

Scientific integrity demands that all experimental claims are supported by robust and reproducible methodologies. The following sections detail the synthesis and single-crystal X-ray diffraction protocols as described in the cited literature.

Synthesis and Crystallization

General Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants Starting Materials Reaction Chemical Reaction (e.g., Suzuki Coupling, Nucleophilic Substitution) Reactants->Reaction Workup Reaction Work-up & Purification (e.g., Extraction, Chromatography) Reaction->Workup Dissolution Dissolution in Suitable Solvent Workup->Dissolution Yields Purified Compound Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystal Formation Evaporation->Crystals

Caption: A generalized workflow for the synthesis and crystallization of pyridine derivatives.

Protocol for 2-(4-Methoxyphenoxy)-3-nitropyridine Synthesis:

  • 4-Methoxyphenol is mixed with sodium hydroxide in a few drops of water.

  • The water is evaporated to form a paste.

  • The paste is heated with 2-chloro-3-nitropyridine at 423–433 K for 5 hours.

  • The product is dissolved in water and extracted with chloroform.

  • The chloroform phase is dried over sodium sulfate.

  • Evaporation of the solvent yields colorless block-like crystals suitable for X-ray diffraction.[1]

Protocol for 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine Synthesis:

  • 2-chloro-3-nitropyridine, 2,5-dimethoxyphenylene-1,4-diboronic acid, and sodium bicarbonate are mixed in water and 1,2-dimethoxyethane in a microwave vessel.

  • The mixture is purged with nitrogen for 10 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) is added as a catalyst.

  • The mixture is stirred under microwave irradiation at 150°C for 15 minutes.

  • The reaction mixture is filtered through celite and washed with ethyl acetate.

  • The filtrate is washed with brine and dried over MgSO₄.

  • Purification is achieved by column chromatography.

  • Recrystallization from acetone yields orange-red crystals.[2][3]

Single-Crystal X-ray Diffraction (SCXRD)

Data Collection and Structure Refinement Workflow

G Crystal_Selection Mounting a Suitable Single Crystal Diffractometer X-ray Data Collection (e.g., Bruker SMART APEX CCD) Crystal_Selection->Diffractometer Data_Reduction Data Processing & Reduction (e.g., SAINT) Diffractometer->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., checkCIF) Structure_Refinement->Validation

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

The crystallographic data for the discussed derivatives were collected using a Bruker SMART APEX CCD or a Stoe IPDS 2T diffractometer with Mo Kα radiation.[1][2] The structures were solved by direct methods and refined by full-matrix least-squares on F².

Conclusion and Future Directions

This guide has provided a comparative analysis of the available crystal structure data for derivatives of this compound. The key takeaway for researchers is the pronounced non-planar geometry of these systems, a feature that should be a central consideration in future drug design efforts. The detailed experimental protocols offer a foundation for the synthesis and crystallographic analysis of new analogues.

The most significant gap in our understanding of this chemical space is the absence of a crystal structure for the parent this compound. The elucidation of this structure would provide a crucial baseline for quantifying the steric and electronic effects of various substituents. Furthermore, a systematic crystallographic study of a broader range of derivatives with diverse substitution patterns would enable the development of more predictive structure-property relationships. As the importance of nitropyridines in medicinal chemistry continues to grow, such fundamental structural studies will be indispensable for accelerating the discovery of new therapeutic agents.

References

  • Nasir, N. A. M., et al. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2428. [Link]

  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(x250779). [Link]

  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 837–839. [Link]

  • Krasavin, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 3749. [Link]

  • Gómez-Gutiérrez, P., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(23), 16893. [Link]

  • PubChem. (2026). 2,4-dichloro-3-nitropyridine. [Link]

  • Patel, H., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(29), 18583–18596. [Link]

  • Patel, H., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4-Dimethoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2,4-Dimethoxy-3-nitropyridine (CAS: 73558-69-9) is a critical heterocyclic intermediate often employed in the synthesis of antiviral agents and kinase inhibitors. While invaluable for scaffold construction, its structural components—specifically the nitro group (


) attached to a pyridine ring—present a dual hazard profile: chemical toxicity  (irritant/potential sensitizer) and energetic potential  (thermal instability).

This guide moves beyond generic "wear gloves" advice. It establishes a self-validating safety system designed to protect researchers from the specific permeation and inhalation risks associated with nitro-substituted heteroaromatics.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the "enemy." This compound is generally a solid powder, but its risks escalate significantly when in solution.

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H301/H302 Toxic/Harmful if swallowed. Dust control is paramount.
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5] Pyridine derivatives can permeate skin rapidly.
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5][6] Dust is abrasive and chemically reactive.
STOT - SE H335 Respiratory irritation.[3] Zero-tolerance for open-bench handling.
Reactivity N/ANitro-aromatics are potentially energetic. Avoid metal-on-metal friction or excessive heat.

Critical Insight: Pyridine derivatives are known for their ability to permeate disposable nitrile gloves. While the methoxy and nitro groups increase polarity (potentially slowing permeation compared to pure pyridine), you must assume breakthrough will occur upon prolonged contact with solutions [1, 2].

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable standards.

A. Hand Protection (The "Double-Shell" Protocol)

For handling solids, standard nitrile is sufficient. For solutions (organic solvents), a double-glove system is mandatory.

  • Inner Layer: 4-mil Nitrile (High dexterity, visual contrast).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile OR Silver Shield® (Laminate) for spill cleanup.

  • Validation: Perform the "Inflation Test" on gloves before donning to check for pinholes.

B. Respiratory & Body Protection[1][2][3][5][6][7]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Respiratory (Backup): If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100/OV (Organic Vapor/Particulate) cartridges.

  • Body: Flame-resistant (FR) lab coat (Nomex or similar) buttoned to the neck.

  • Eyes: Chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient for powders that can drift behind lenses.

Operational Protocol: Step-by-Step

This workflow integrates safety checks directly into the experimental process.

Phase 1: Preparation
  • Hood Verification: Verify the anemometer reading or use a "Kimwipe test" to confirm inward airflow.

  • Static Dissipation: Nitro compounds can be sensitive to static discharge. Ground all weighing balances and use anti-static gun if powder is flighty.

  • Tool Selection: Use ceramic or plastic spatulas . Avoid metal spatulas to eliminate friction-spark risks with the nitro group.

Phase 2: Active Handling (Weighing & Transfer)
  • Don PPE: Follow the order: Lab coat

    
     Goggles 
    
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Weighing:

    • Place the receiving vessel inside the hood.

    • Transfer the solid gently to avoid aerosolization.

    • Self-Correction: If visible dust is generated, STOP . Wait for the hood to clear the air volume before proceeding.

  • Solubilization: Add solvent slowly.

    • Caution: The dissolution of nitro-pyridines can be exothermic. Monitor temperature.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance and workspace with a solvent-dampened wipe (compatible with the waste stream).

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Inspection: Inspect inner gloves for discoloration. If clean, remove and discard in regular lab trash (unless contaminated).

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency & Disposal Plan
Spills (Solid)
  • Isolate: Mark the area.

  • PPE Upgrade: Wear N95/P100 respirator if outside the hood.

  • Cleanup: Do NOT sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

Spills (Solution)
  • Absorb: Use vermiculite or sand. Avoid combustible absorbents (paper towels) if the solvent is flammable.

  • Collect: Scoop into a dedicated waste container using non-sparking tools.

Waste Disposal[1][2][3][4][6]
  • Segregation: Dispose of as "Non-Halogenated Organic Waste" (unless halogenated solvents were used).

  • Labeling: Explicitly mark the tag with "Nitro-pyridine derivative - Potential Oxidizer/Irritant."

Visual Workflow (Safety Logic)

SafeHandling cluster_prep Phase 1: Preparation cluster_action Phase 2: Active Handling cluster_cleanup Phase 3: Decon & Disposal Start START: Risk Assessment CheckHood Verify Hood Airflow (>100 fpm) Start->CheckHood GloveCheck Glove Inflation Test (Check for Pinholes) CheckHood->GloveCheck Tools Select Ceramic Spatula (Avoid Metal/Spark) GloveCheck->Tools Weighing Weighing in Hood (Minimize Dust) Tools->Weighing SolventAdd Add Solvent (Watch for Exotherm) Weighing->SolventAdd SpillCheck Spill Occurred? SolventAdd->SpillCheck Decon Wipe Surfaces (Solvent Damp) SpillCheck->Decon No Waste Dispose: Non-Halogenated Organic Waste SpillCheck->Waste Yes (Absorb & Bin) Decon->Waste

Caption: Logical workflow for handling this compound, prioritizing engineering controls and decision points for spill management.

References
  • Thermo Fisher Scientific. (2021).[4][6] Safety Data Sheet: 2-Methoxy-3-nitropyridine (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [8]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.